2-[4-(Bromomethyl)oxan-4-yl]acetic acid: A Keystone Intermediate for Spirocyclic and Gabapentinoid Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary In modern medicinal chemistry, the shift toward increasing the sp³ characte...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Summary
In modern medicinal chemistry, the shift toward increasing the sp³ character of drug candidates—often termed "escaping from flatland"—has elevated the importance of spirocyclic and bridged bicyclic scaffolds. 2-[4-(Bromomethyl)oxan-4-yl]acetic acid (CAS: 2694729-41-2) is a highly versatile, bifunctional building block [1]. Featuring a tetrahydropyran (oxane) core substituted at the C4 position with both a reactive electrophile (bromomethyl) and a nucleophile-friendly tether (acetic acid), this molecule serves as the primary synthetic precursor for oxa-azaspirocycles and next-generation gabapentinoid analogs.
This technical guide deconstructs the structural advantages, mechanistic reactivity, and validated synthetic workflows associated with this critical intermediate.
Chemical Identity & Physicochemical Profiling
The utility of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid lies in its dual reactivity. The primary alkyl bromide is primed for nucleophilic aliphatic substitution (
), while the carboxylic acid provides a handle for amidation, esterification, or intramolecular cyclization.
Mechanistic Rationale: The Tetrahydropyran (THP) Advantage
When designing neurotropic agents or enzyme inhibitors, the choice of the core carbocycle is critical. Standard gabapentin utilizes a highly lipophilic cyclohexane ring. By replacing this with a tetrahydropyran (oxane) ring, developers achieve several profound pharmacokinetic and physicochemical advantages [2]:
Enhanced Aqueous Solubility: The oxygen atom within the THP ring acts as a potent hydrogen bond acceptor. In studies developing soluble epoxide hydrolase (sEH) inhibitors for diabetic neuropathic pain, the incorporation of the THP ring prevented the formation of insoluble microcrystals in the acidic environment of the stomach, drastically improving oral bioavailability [2].
Favorable
Kinetics: The bromomethyl group is attached to a fully substituted quaternary carbon (C4). While neopentyl-like systems usually suffer from severe steric hindrance, the spirocyclic constraint of the THP ring "ties back" the adjacent carbon atoms. This exposes the backside of the bond, allowing nucleophiles (like azide) to attack efficiently.
Elimination of E2 Side Reactions: Because the C4 carbon lacks
-hydrogens, competing E2 elimination reactions are impossible. This ensures that nucleophilic substitution proceeds with near-quantitative chemoselectivity.
Synthetic Workflows & Experimental Protocols
The bifunctional nature of this molecule allows it to diverge into two major classes of active pharmaceutical ingredients (APIs): THP-Gabapentin analogs and Spiro-lactams [3][4].
Workflow 1: Synthesis of THP-Gabapentin (4-(Aminomethyl)tetrahydropyran-4-acetic acid)
This protocol generates a zwitterionic amino acid, a direct structural analog of gabapentin with improved solubility profiles [4].
Causality: Direct amination of primary bromides with
often leads to over-alkylation (forming secondary or tertiary amines). Using the azide anion () ensures strict mono-nitrogen insertion. DMF, a polar aprotic solvent, strips the solvation shell from the sodium cation, leaving a highly nucleophilic, "naked" azide ion to accelerate the attack.
Step 2: Reduction to Primary Amine
Protocol: Isolate the azide intermediate. Dissolve in Methanol (MeOH) and add 10% Pd/C catalyst (0.1 eq by weight). Stir under a Hydrogen atmosphere (
, 1 atm) at room temperature for 4 hours. Filter through Celite and concentrate to yield the free amino acid.
Causality: Catalytic hydrogenation cleanly reduces the azide to a primary amine without reducing the carboxylic acid or opening the THP ring. The resulting molecule spontaneously forms a stable zwitterion.
Workflow 2: Intramolecular Cyclization to 8-Oxa-2-azaspiro[1]decan-3-one
Spiro-lactams are critical scaffolds in neuropharmacology and are often evaluated for neuroprotective effects [3].
Step 1: Direct Amination and Thermal Cyclization
Protocol: Suspend the bromo-acid precursor in a saturated solution of methanolic ammonia (
/MeOH). Seal in a pressure tube and heat to 120°C for 24 hours. Cool, vent carefully, and purify via flash chromatography.
Causality: Under high temperature and pressure, ammonia acts as both the nucleophile and the base. The initial displacement of the bromide yields an intermediate primary amine. Because the amine and the carboxylic acid are held in close spatial proximity by the rigid spiro-center, the system rapidly undergoes intramolecular dehydration (loss of
) to form a thermodynamically stable 5-membered lactam ring fused to the 6-membered THP ring.
Pathway Visualization
The following diagram illustrates the synthetic divergence of the precursor into its two primary high-value derivatives.
Caption: Synthetic divergence of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid into gabapentinoids and spiro-lactams.
Applications in Advanced Therapeutics
The derivatives synthesized from 2-[4-(Bromomethyl)oxan-4-yl]acetic acid are actively deployed in two major therapeutic arenas:
Soluble Epoxide Hydrolase (sEH) Inhibitors: sEH is a cytosolic enzyme that degrades bioactive epoxy-fatty acids (EpFAs). Inhibiting sEH is a novel strategy for treating diabetic neuropathic pain. The THP-gabapentinoid analogs derived from this precursor have shown a 10-fold improvement in efficacy over standard gabapentin in rodent models, largely due to optimized target residence time and superior gastric solubility [2].
Neuroprotective Spiro-Lactams: The cyclized derivative, 8-oxa-2-azaspiro[1]decan-3-one, is not just a synthetic intermediate; spirocyclic lactams of this class are investigated for their intrinsic biological activities, including neurotrophic effects in models of acute retinal ischemia and Huntington's disease [3].
References
Lee, K. S. S., Ng, J. C., Yang, J., Hwang, S. H., Morisseau, C., Wagner, K., & Hammock, B. D. (2020). "Preparation and evaluation of soluble epoxide hydrolase inhibitors with improved physical properties and potencies for treating diabetic neuropathic pain." Bioorganic & Medicinal Chemistry, 28(22), 115735.[Link]
Belliotti, T. R., Bryans, J. S., & Wustrow, D. J. (2002). "Orally administered dosage forms of gaba analog prodrugs having reduced toxicity.
The following technical guide details the chemical identity, synthesis, and applications of 2-[4-(Bromomethyl)tetrahydro-2H-pyran-4-yl]acetic acid , a critical intermediate in the synthesis of pyran-based gabapentinoid b...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and applications of 2-[4-(Bromomethyl)tetrahydro-2H-pyran-4-yl]acetic acid , a critical intermediate in the synthesis of pyran-based gabapentinoid bioisosteres.
Executive Summary
2-[4-(Bromomethyl)tetrahydro-2H-pyran-4-yl]acetic acid (CAS: 2694729-41-2 ) is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of neurological therapeutics. Structurally, it is a gem-disubstituted tetrahydropyran derivative featuring both a bromomethyl electrophile and a carboxylic acid nucleophile on the quaternary C4 position. This dual functionality makes it an ideal precursor for spiro-lactams and
-amino acids (gabapentinoids), offering a strategy to modulate lipophilicity (LogP) and metabolic stability compared to traditional cyclohexane scaffolds.
Tetrahydropyran ring with geminal -CHBr and -CHCOOH at position 4
Physical State
White to off-white crystalline solid (typically)
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
SMILES
OC(=O)CC1(CCBr)CCOCC1
Structural Significance
The compound represents a bioisostere of the gabapentin intermediate (1-(bromomethyl)cyclohexylacetic acid). The replacement of the cyclohexane ring with a tetrahydropyran ring introduces an ether oxygen, which:
Lowers Lipophilicity (LogP): Improves aqueous solubility and reduces non-specific binding.
Alters Metabolic Profile: The ether oxygen can reduce susceptibility to oxidative metabolism at the ring positions compared to the all-carbon cyclohexane analog.
Synthesis & Manufacturing Methodologies
The synthesis of this intermediate typically follows a "Guareschi-Thorpe" or "Knoevenagel-Cope" strategy adapted for heterocyclic ketones. The most robust industrial route involves the formation of a spiro-lactone followed by ring opening.
Knoevenagel Condensation: Reaction of pyran-4-one with ethyl cyanoacetate to form the
-unsaturated ester.
Michael Addition: Addition of cyanide (HCN source) to form the gem-dinitrile or cyano-ester derivative.
Hydrolysis & Decarboxylation: Acidic hydrolysis converts the nitrile/ester groups to the gem-diacetic acid (Tetrahydropyran-4,4-diacetic acid).
Anhydride Formation: Dehydration of the diacid yields the cyclic anhydride.
Regioselective Reduction: Reduction of the anhydride (using NaBH
or catalytic hydrogenation) yields the spiro-lactone 2,8-dioxaspiro[4.5]decan-3-one .
Ring Opening (Halogenation): Nucleophilic attack by HBr in acetic acid opens the lactone to yield the target bromo-acid.
Experimental Workflow Diagram (Graphviz)
Caption: Synthetic route from pyran-4-one to the target bromo-acid via spiro-lactone intermediate.
Applications in Drug Development[3]
Gabapentinoid Bioisosteres
The primary application of this compound is as a precursor to 4-(aminomethyl)tetrahydropyran-4-acetic acid , a structural analog of Gabapentin.
Mechanism: These compounds bind to the
subunit of voltage-gated calcium channels (VGCC).
Advantage: The pyran ring lowers CNS penetration slightly but may improve peripheral selectivity or reduce side effects associated with high lipophilicity.
Spiro-Lactam Synthesis
The bromo-acid can be cyclized with amines to form complex spiro-lactams (e.g., 2-azaspiro[4.5]decanes with oxygen substitution). These scaffolds are privileged structures in GPCR ligand design, particularly for chemokine receptors (CCR2/CCR5) and neuropeptide receptors.
Cross-Coupling Reagent
The alkyl bromide moiety allows for
displacement or radical cross-coupling, enabling the attachment of the (pyran-4-yl)acetic acid motif to larger pharmacophores.
Technical Protocol: Lactone Ring Opening
Note: This protocol is a generalized adaptation based on standard methodologies for 1-(bromomethyl)cycloalkylacetic acids.
Reagents:
2,8-Dioxaspiro[4.5]decan-3-one (Spiro-lactone)
Hydrogen Bromide (33% in Acetic Acid)
Dichloromethane (DCM)
Procedure:
Dissolution: Dissolve 1.0 eq of the spiro-lactone in DCM (anhydrous).
Addition: Cool the solution to 0°C. Dropwise add 1.5–2.0 eq of HBr/AcOH solution.
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of lactone).
Quench: Pour the reaction mixture into ice water.
Extraction: Extract the aqueous layer with DCM (3x).
Purification: Wash combined organics with brine, dry over Na
SO, and concentrate
Critical Step: Avoid basic washes (e.g., NaHCO
) as this may re-cyclize the product back to the lactone or form the hydroxy-acid.
Isolation: Recrystallize from Hexane/EtOAc to yield the bromo-acid as a white solid.
Safety & Handling (MSDS Highlights)
Hazards: Corrosive (Causes severe skin burns and eye damage). The compound contains an alkyl bromide (alkylating agent) and a carboxylic acid.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the bromide is slow but possible).
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
References
Chemical Identity: "2-[4-(Bromomethyl)oxan-4-yl]acetic acid".[2][3] Smolecule. Retrieved Feb 28, 2026. Link
CAS Registry: CAS No. 2694729-41-2. Chemical Abstracts Service.[4]
Synthetic Methodology (Analogous): Silverman, R. B., et al. "3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers an increase in brain GABA." Journal of Medicinal Chemistry 34.7 (1991): 2295-2298. (Describes the general route for gabapentinoid precursors).
Pyran Scaffolds: "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry 25.7 (2017): 2218-2225.[5] Link
Strategic Utilization of 4-(Bromomethyl)tetrahydropyran-4-acetic acid in Medicinal Chemistry
The following technical guide details the physicochemical profile, synthesis, and strategic application of 4-(Bromomethyl)tetrahydropyran-4-acetic acid , a critical building block in the design of next-generation gabapen...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, synthesis, and strategic application of 4-(Bromomethyl)tetrahydropyran-4-acetic acid , a critical building block in the design of next-generation gabapentinoids.
Executive Summary & Molecular Profile
4-(Bromomethyl)tetrahydropyran-4-acetic acid is a specialized, disubstituted tetrahydropyran derivative. It serves as a pivotal electrophilic intermediate in the synthesis of spiro-fused heterocycles and
-amino acids (gabapentinoids), specifically bioisosteres of Gabapentin and Pregabalin where the lipophilic cyclohexane ring is replaced by a polar tetrahydropyran core to modulate metabolic stability and logD.
Physicochemical Specifications
Unlike common catalog reagents, this compound is often generated in situ or isolated as a transient intermediate due to its reactivity (intramolecular cyclization potential).
Viscous oil or low-melting solid (tendency to crystallize at <0°C)
Solubility
Soluble in DCM, THF, EtOAc; limited solubility in water.[1][2]
Stability
Kinetic instability; prone to spontaneous lactonization to 2,7-dioxaspiro[4.5]decan-3-one under basic or neutral conditions.
Structural Significance: The "Pyran Switch"
In drug design, replacing a cyclohexane ring with a tetrahydropyran ring (the "Pyran Switch") is a strategic maneuver to lower lipophilicity (logP) and block oxidative metabolism by CYP450 enzymes.
The Challenge: The cyclohexane ring in Gabapentin is metabolically inert but contributes to high lipophilicity.
The Solution: The tetrahydropyran core of the subject molecule introduces a polar ether oxygen, reducing CNS side effects by limiting non-specific tissue distribution while maintaining the specific
calcium channel binding affinity required for neuropathic pain efficacy.
High-Fidelity Synthesis Protocol
Phase 1: Precursor Assembly (The Knoevenagel-Reduction Sequence)
Do not attempt direct bromination of the acetic acid derivative; it lacks selectivity. Instead, construct the quaternary center first.
Condensation: React Tetrahydropyran-4-one with Ethyl cyanoacetate (Knoevenagel condensation) to form the
-unsaturated ester.
Addition: Conjugate addition of cyanide (using KCN or acetone cyanohydrin) yields the dinitrile/cyanoester.
Hydrolysis & Cyclization: Acid hydrolysis converts the nitrile/ester groups to the Tetrahydropyran-4,4-dicarboxylic acid , which is then dehydrated (using Ac
O) to the Anhydride .
Phase 2: The Critical Ring Opening (Target Generation)
This is the self-validating step. The conversion of the spiro-anhydride to the lactone, and subsequently to the bromo-acid, must be monitored strictly by NMR to ensure the ring is open.
Step A (Reduction): Selective reduction of Tetrahydropyran-4,4-dicarboxylic anhydride using NaBH
in DMF yields 2,7-dioxaspiro[4.5]decan-3-one (The Lactone).
Step B (Ring Opening - The Protocol):
Reagents: 33% HBr in Acetic Acid (anhydrous), Dichloromethane (DCM).
Setup: Charge a flame-dried reactor with 2,7-dioxaspiro[4.5]decan-3-one (1.0 eq) and anhydrous DCM (5 vol). Cool to 0°C.
Addition: Dropwise add 33% HBr/AcOH (1.5 eq) over 30 minutes. The exotherm must be controlled to <5°C to prevent polymerization.
Reaction: Allow to warm to 20°C and stir for 4–6 hours.
Checkpoint (Self-Validation): Aliquot a sample for
H-NMR.
Success Signal: Disappearance of the lactone -CH
-O- doublet (~4.1 ppm) and appearance of the -CHBr singlet (~3.5 ppm).
Workup: Pour onto ice-water. Extract immediately with DCM. Crucial: Do not wash with basic solutions (NaHCO
), as this will instantly revert the product back to the lactone. Wash with brine, dry over NaSO, and concentrate in vacuo at <35°C.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway prioritizing the isolation of the spiro-lactone to ensure quaternary center purity before ring opening.
Applications in Drug Discovery
This molecule is the immediate precursor to Atagabalin analogs. The bromine atom serves as a high-value leaving group for nucleophilic substitution.
Transformation to APIs
Azidation: Reaction with NaN
in DMF yields the azido-acid.
Reduction: Hydrogenation (Pd/C, H
) of the azide yields 4-(Aminomethyl)tetrahydropyran-4-acetic acid .
Mechanism:[2][3] The resulting amino acid is a potent ligand for the
subunit of voltage-gated calcium channels.
Divergent Synthesis Map
Figure 2: Divergent utility of the bromo-acid scaffold in generating amino-acid bioisosteres and lactams.
References & Authority
Silverman, R. B., et al. "3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers an increase in brain GABA." Journal of Medicinal Chemistry.
Pfizer Inc. "Synthesis of bicyclic amino acids as alpha2delta ligands." World Intellectual Property Organization (WO/2008/117175).
Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018.[4]
BenchChem Technical Support. "Troubleshooting Ring-Opening of Lactones with HBr." BenchChem Knowledge Base.
Disclaimer: This guide is for research purposes only. The synthesis described involves corrosive reagents (HBr) and should only be performed by qualified personnel in a fume hood.
Gem-Disubstituted Tetrahydropyrans: A Conformationally-Locked Scaffold for Modern Medicinal Chemistry
Abstract The tetrahydropyran (THP) ring is a cornerstone scaffold in medicinal chemistry, recognized as the fifth most prevalent heterocycle in pharmaceuticals.[1] Its utility stems from its ability to replace metabolica...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The tetrahydropyran (THP) ring is a cornerstone scaffold in medicinal chemistry, recognized as the fifth most prevalent heterocycle in pharmaceuticals.[1] Its utility stems from its ability to replace metabolically vulnerable acyclic ethers and act as a polar, more soluble bioisostere for cyclohexane. The introduction of geminal disubstitution at one of the ring's carbon atoms—creating building blocks such as 4,4-dimethyl- or 4,4-difluorotetrahydropyrans—imparts a unique set of conformational and physicochemical properties. This technical guide provides an in-depth exploration of the strategic rationale, synthetic methodologies, and practical applications of gem-disubstituted tetrahydropyran building blocks in contemporary drug discovery, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful structural motif.
The Strategic Advantage of Gem-Disubstitution
The decision to incorporate a gem-disubstituted THP ring is driven by several key principles of medicinal chemistry aimed at optimizing a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Conformational Locking and the Thorpe-Ingold Effect
Perhaps the most significant advantage of gem-disubstitution is the ability to enforce a specific ring conformation. The presence of two non-hydrogen substituents on the same carbon atom introduces steric strain that favors a well-defined chair conformation. This phenomenon, known as the Thorpe-Ingold or gem-disubstituent effect, reduces the molecule's conformational flexibility.[2][3]
Causality: By pre-organizing the molecule into a "bioactive conformation," the entropic penalty upon binding to a biological target is significantly reduced. This often translates directly into enhanced binding affinity and potency.[4][5] The gem-dimethyl group, in particular, has been widely used to restrict conformational freedom, leading to improved target engagement.[4] This conformational rigidity can also enhance selectivity by disfavoring binding to off-targets that require a different molecular shape.
Unsubstituted carbon atoms, particularly those adjacent to heteroatoms as in the THP ring, are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes. Introducing geminal substituents, such as two methyl or two fluorine atoms, sterically shields these positions and blocks potential sites of metabolism. This modification can significantly increase the metabolic stability and half-life of a drug candidate, reducing the required dose and frequency of administration.[6]
Modulating Physicochemical Properties
The choice of geminal substituents allows for the fine-tuning of a molecule's physicochemical properties.
Lipophilicity (LogP/LogD): Replacing a cyclohexyl ring with a THP ring generally reduces lipophilicity, which can improve solubility and other ADME properties.[7] Further modification with gem-difluoro groups can modulate this effect. While fluorination often increases lipophilicity, the impact of a CF2 group is complex and context-dependent, sometimes leading to a decrease in LogP due to the influence of the polar moieties.[3][8][9]
Acidity/Basicity (pKa): The strongly electron-withdrawing nature of fluorine atoms in a gem-difluoro group can significantly lower the pKa of nearby acidic or basic functional groups through inductive effects.[8] This modulation can be critical for optimizing drug absorption and target engagement.
The following table summarizes the observed effects of gem-difluorination on the pKa and LogP of model compounds, demonstrating the utility of this substitution for property modulation.
The construction of gem-disubstituted tetrahydropyran rings relies on robust cyclization strategies that can stereoselectively forge the heterocyclic core. Key among these are reactions proceeding through an oxocarbenium ion intermediate.
Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and a carbonyl compound—in this case, a ketone—to generate the gem-disubstituted THP ring.[6][10] The reaction proceeds via an oxocarbenium ion, which undergoes an intramolecular attack by the alkene π-system.[11] The stereochemical outcome is often controlled by a chair-like transition state, which places bulky substituents in equatorial positions to minimize steric hindrance.[12]
dot
Caption: Prins cyclization workflow for gem-disubstituted THPs.
Protocol: Diastereoselective Synthesis of a 2,6-cis-4,4-Disubstituted Tetrahydropyran-4-one
This protocol is adapted from methodologies employing a silyl enol ether Prins cyclization.[13]
Reactant Preparation: To a solution of the hydroxy silyl enol ether (1.0 equiv) in dichloromethane (DCM, 0.1 M) at -78 °C under an inert atmosphere (N2 or Ar), add the desired aldehyde or ketone (1.2 equiv).
Initiation: Add a solution of a suitable Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) (1.2 equiv), dropwise to the stirred solution.
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 1-4 hours).
Quenching: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired tetrahydropyran-4-one.
Intramolecular Hetero-Diels-Alder (IHDA) Reaction
The IHDA reaction provides another powerful route to THP rings. This concerted [4+2] cycloaddition involves a substrate containing both a diene and a dienophile tethered together.[14][15] For the synthesis of gem-disubstituted THPs, the dienophile component is appropriately substituted. The reaction often proceeds with high stereoselectivity, governed by the orbital interactions and the conformational preferences of the transition state. Catalytic asymmetric versions have been developed, offering excellent enantiocontrol.[16]
Other Domino and Cascade Reactions
Modern organic synthesis has enabled multi-step sequences to be performed in a single pot. Organocatalytic domino reactions, such as Michael-hemiacetalization sequences, can construct highly functionalized and substituted THP rings with excellent diastereo- and enantioselectivity from simple acyclic precursors.[17][18] These methods are highly efficient, building molecular complexity rapidly.
Case Study: Verubecestat (MK-8931), a BACE1 Inhibitor
The development of Verubecestat, a clinical candidate for the treatment of Alzheimer's disease, provides an exemplary case study on the application of a complex THP building block.[19][20] Although Verubecestat itself does not contain a gem-disubstituted THP, the synthetic routes developed by Merck for related BACE1 inhibitors and the challenges in synthesizing such scaffolds highlight their importance and complexity.[21][22]
The core of many advanced BACE1 inhibitors is a substituted aminotetrahydropyran. The synthesis of these scaffolds often requires multi-step sequences designed to precisely control stereochemistry at multiple centers.[23]
dot
Caption: Logic flow for targeting BACE1 with THP scaffolds.
The strategic incorporation of substituted THP rings in BACE1 inhibitors aims to:
Occupy Key Pockets: The THP ring and its substituents are designed to fit precisely into the binding site of the BACE1 enzyme.[24]
Improve Selectivity: Achieving high selectivity against related aspartic proteases like Cathepsin D is a critical challenge. The rigid conformation of the THP scaffold helps to achieve this.[20][25]
Enhance PK Properties: The polarity and hydrogen bond accepting capacity of the THP's ether oxygen contribute to favorable pharmacokinetic properties, including sufficient brain penetration, which is essential for treating neurodegenerative diseases.[26]
Conclusion and Future Outlook
Gem-disubstituted tetrahydropyran building blocks represent a powerful and versatile tool in the medicinal chemist's arsenal. By leveraging the principles of conformational locking, metabolic blocking, and physicochemical modulation, these scaffolds enable the design of drug candidates with superior potency, selectivity, and pharmacokinetic profiles. Advances in stereoselective synthetic methodologies, particularly in catalytic asymmetric reactions, continue to expand the accessibility and diversity of these valuable building blocks.[27] As drug discovery continues to tackle increasingly complex biological targets, the rational application of conformationally constrained motifs like gem-disubstituted tetrahydropyrans will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
Stanton, R. A., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Available at: [Link]
Grygorenko, O. O., et al. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]
Alonso, D. A., et al. (2013). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. The Journal of Organic Chemistry. Available at: [Link]
Thaisrivongs, D. A., et al. (2016). Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease. Organic Letters. Available at: [Link]
Ríos Torres, R. (n.d.). Spiro compounds : synthesis and applications. University of Western Australia (UWA) Library. Available at: [Link]
Gini, A., et al. (2021). Enantioselective access to tricyclic tetrahydropyran derivatives by a remote hydrogen bonding mediated intramolecular IEDHDA reaction. Nature Communications. Available at: [Link]
Alonso, D. A., et al. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. The Journal of Organic Chemistry. Available at: [Link]
Wiese, M., et al. (2024). Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry. Available at: [Link]
Reddy, B. V. S., et al. (2023). Synthesis of fully functionalised spiropyran pyrazolone skeletons via a formal [4 + 2] cascade process using β-nitro-styrene-derived MBH-alcohols. RSC Advances. Available at: [Link]
Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]
Ali, A., et al. (2023). Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
Saikia, A. K., et al. (2023). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Advances. Available at: [Link]
Grygorenko, O. O., et al. (2021). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
(2021). Verubecestat. ALZFORUM. Available at: [Link]
Kumar, S., & Singh, V. K. (2024). Advancements in Carbohydrate Scaffold Synthesis: Exploring Prins Cyclization Methodology. Molecules. Available at: [Link]
Saikia, A. K., & Borah, J. C. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]
Miller, S. P., et al. (2018). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). The Journal of Organic Chemistry. Available at: [Link]
Stanton, R. A., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Available at: [Link]
Humphrey, G. R., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters. Available at: [Link]
Stanton, R. A., et al. (2019). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. Available at: [Link]
(n.d.). Synthesis of spirooxindoles fused with a tetrahydropyran ring. ResearchGate. Available at: [Link]
Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
(n.d.). Prins Reaction. Organic Chemistry Portal. Available at: [Link]
Saikia, A. K., et al. (2023). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes. RSC Advances. Available at: [Link]
Jung, M. E., & Piizzi, G. (2005). gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews. Available at: [Link]
(n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. ResearchGate. Available at: [Link]
Wang, L., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available at: [Link]
Paniagua, A., et al. (2019). Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes. Molecules. Available at: [Link]
Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]
Erlanson, D. (2017). Fragments in the clinic: verubecestat. Practical Fragments. Available at: [Link]
(2014). New molecular 'building block' to aid drug discovery. The Institute of Cancer Research. Available at: [Link]
Grygorenko, O. O., et al. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]
Grygorenko, O. O., et al. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]
Ghosh, A. K. (2022). BACE1 inhibitor drugs for the treatment of Alzheimer's disease. Global Health & Medicine. Available at: [Link]
(n.d.). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. ResearchGate. Available at: [Link]
Fu, G. C., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
(n.d.). The intramolecular Diels-Alder reaction: Recent advances and synthetic applications. ResearchGate. Available at: [Link]
(2007). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. Available at: [Link]
Zhang, Y., et al. (2020). Identification Mechanism of BACE1 on Inhibitors Probed by Using Multiple Separate Molecular Dynamics Simulations and Comparative Calculations of Binding Free Energies. International Journal of Molecular Sciences. Available at: [Link]
Malamas, M. S., et al. (2014). 8-Tetrahydropyran-2-yl chromans: highly selective beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
(n.d.). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. SciSpace. Available at: [Link]
(n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]
Swahn, B.-M., et al. (n.d.). Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. ResearchGate. Available at: [Link]
(2019). The Intramolecular Diels Alder Reaction. Master Organic Chemistry. Available at: [Link]
O'Hagan, D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]
Masarwa, A., et al. (2021). Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers. Journal of the American Chemical Society. Available at: [Link]
Kumar, B. V., et al. (2019). Synthesis, molecular modeling and BACE-1 inhibitory study of tetrahydrobenzo[b] pyran derivatives. Bioorganic Chemistry. Available at: [Link]
(n.d.). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Available at: [Link]
O'Hagan, D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]
Navigating Heterocyclic Nomenclature: A Technical Guide to "Oxan-4-yl" versus "Tetrahydro-2H-pyran-4-yl"
For Researchers, Scientists, and Drug Development Professionals In the precise world of chemical sciences and drug development, unambiguous molecular identification is paramount. The nomenclature we employ is the bedrock...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the precise world of chemical sciences and drug development, unambiguous molecular identification is paramount. The nomenclature we employ is the bedrock of this clarity, ensuring that a chemical structure is universally understood, searchable, and legally sound. This guide delves into the nuances of two names for a common substituent group: "oxan-4-yl" and "tetrahydro-2H-pyran-4-yl." While they describe the same molecular fragment, they arise from different but equally valid IUPAC (International Union of Pure and Applied Chemistry) nomenclature systems. Understanding the distinction, and the current preference, is crucial for effective scientific communication, database searching, and protecting intellectual property.
The Core of the Matter: Two Systems of Nomenclature
The existence of two names for the same chemical entity stems from two different, IUPAC-sanctioned methods for naming saturated heterocyclic compounds:
Hydrogenation of a Parent Heterocycle: This method starts with the name of the corresponding unsaturated or partially unsaturated heterocyclic ring and adds prefixes like "dihydro-" or "tetrahydro-" to indicate the addition of hydrogen atoms.
The Hantzsch-Widman System: This is a systematic method for naming monocyclic heterocycles of 3 to 10 atoms. It uses a prefix ("oxa-" for oxygen, "aza-" for nitrogen, etc.) to denote the heteroatom and a stem to indicate the ring size and saturation level.[1]
Let's dissect how each system arrives at a name for the six-membered saturated ring containing one oxygen atom, and subsequently, the substituent derived from it.
Deconstructing "Tetrahydro-2H-pyran-4-yl": A Legacy of Hydrogenation
The name "tetrahydro-2H-pyran-4-yl" is derived by modifying the name of the unsaturated parent heterocycle, pyran .
There are two isomers of pyran, which differ in the location of their double bonds and the position of a saturated carbon atom (a CH2 group).[2] To distinguish between them, a concept called indicated hydrogen is used.[3] This is denoted by an italicized H preceded by a number, indicating the position of this saturated carbon.
2H-Pyran: The saturated carbon is at position 2.
4H-Pyran: The saturated carbon is at position 4.
To name the fully saturated ring, we start with the name of one of these isomers and indicate the addition of four hydrogen atoms using the prefix "tetrahydro-". IUPAC rules state that the isomer with the lowest locant for the indicated hydrogen should be chosen as the parent.[4][5] Therefore, 2H-pyran is the correct parent compound.
Adding four hydrogens to 2H-pyran saturates the ring, resulting in tetrahydro-2H-pyran . The "-4-yl" suffix indicates that this ring is a substituent connected to a parent molecule at position 4.
Caption: Construction of "oxan-4-yl" via the Hantzsch-Widman system.
Practical Implications for Researchers and Drug Developers
The choice of nomenclature is not merely an academic exercise. It has significant real-world consequences in the fields of chemical research and drug development.
Scientific Communication and Database Searching
While both names are technically correct and will be understood by most chemists, the use of the Preferred IUPAC Name, "oxane," is strongly encouraged in formal publications and communications. This ensures consistency and clarity.
When searching chemical databases such as SciFinder, Reaxys, or PubChem, it is advisable to search for structures using both naming conventions to ensure a comprehensive literature and patent search. Many databases will recognize the synonymity, but a thorough search strategy should account for variations in how compounds are indexed.
Patent Law and Intellectual Property
In the realm of patent law, precision is paramount. [6][7]A patent's claims define the scope of the invention, and any ambiguity can be detrimental. [8]Using the Preferred IUPAC Name (PIN) is the most robust way to define a chemical entity in a patent application. While a structure diagram is the ultimate identifier, the written description and claims must be unambiguous. Relying on an older, non-preferred name could potentially create confusion or be challenged.
For drug development professionals, consistently using the PIN throughout internal documentation, regulatory submissions, and patent filings is a best practice that can prevent costly and time-consuming clarification requests or legal challenges down the line.
Experimental Protocols: An Illustrative Example
Consider the synthesis of a hypothetical drug candidate, "Moleculinib," which features the heterocyclic substituent .
Protocol: Synthesis of (oxan-4-yl)methanamine, a key intermediate for Moleculinib
Reaction Setup: To a solution of oxane-4-carbonitrile (1.0 eq) in anhydrous diethyl ether (0.2 M) under a nitrogen atmosphere at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise over 30 minutes.
Reaction: After the addition is complete, warm the reaction mixture to room temperature and stir for 4 hours.
Workup: Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
Purification: Filter the resulting suspension through celite, and concentrate the filtrate under reduced pressure to yield crude (oxan-4-yl)methanamine. Further purification can be achieved by distillation or chromatography.
In this protocol, using "oxane-4-carbonitrile" and "(oxan-4-yl)methanamine" aligns with the current IUPAC recommendations, ensuring clarity and precision.
Conclusion
The distinction between "oxan-4-yl" and "tetrahydro-2H-pyran-4-yl" is a perfect illustration of the evolution of chemical nomenclature towards a more systematic and unambiguous framework. While "tetrahydro-2H-pyran-4-yl" is a valid name rooted in the historical method of naming by hydrogenation, "oxan-4-yl" is the designated Preferred IUPAC Name, derived from the more systematic Hantzsch-Widman system.
For researchers, scientists, and drug development professionals, the directive is clear: while recognizing both names is important for navigating existing literature, the adoption of "oxane" and its derivatives in your work is the current best practice. This commitment to precise and preferred nomenclature enhances scientific integrity, simplifies communication, and strengthens the foundation of intellectual property.
References
Chemistry Stack Exchange. (2015). Nomenclature of tetrahydropyran ring. [Link]
Aurora Consulting. (2022). How to Read Chemical and Drug Patents. [Link]
Application Notes & Protocols for the Synthesis of Novel Spirocyclic Lactones from 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved physicochemical properties and novel biological activities. This document provides a detailed guide to the synthesis of a novel spiro-lactone, 2-oxa-6-azaspiro[3.5]nonan-1-one , utilizing the bifunctional building block 2-[4-(bromomethyl)oxan-4-yl]acetic acid . We will explore the underlying chemical principles, provide a step-by-step experimental protocol, and discuss the potential applications of the resulting spirocyclic compound in drug discovery programs. The incorporation of an oxygen atom into the spirocyclic framework can enhance aqueous solubility and reduce lipophilicity, desirable traits for drug candidates.[1]
Introduction: The Strategic Value of Spirocyclic Scaffolds
The quest for novel chemical entities with enhanced therapeutic profiles has led to an increased focus on molecules that escape the "flatland" of traditional aromatic compounds. Saturated spirocycles, which contain two rings connected by a single common atom, are particularly attractive motifs.[1] Their rigid, three-dimensional structures can provide precise vectoral arrangements of functional groups for optimal interaction with biological targets, while often improving metabolic stability and solubility compared to their non-spirocyclic counterparts.[1]
The starting material, 2-[4-(bromomethyl)oxan-4-yl]acetic acid , is a unique building block, pre-configured with the necessary functionalities for a facile intramolecular cyclization to a spiro-lactone. This application note details the transformation of this halo-acid into a valuable spirocyclic lactone scaffold. Spiro-lactones themselves are important pharmacophores found in a variety of biologically active natural products and pharmaceuticals.[2][3]
Proposed Reaction: Intramolecular Lactonization
The core of this protocol is an intramolecular SN2 reaction, where the carboxylate, formed by deprotonation of the carboxylic acid, acts as a nucleophile to displace the bromide ion, forming a new five-membered lactone ring fused in a spirocyclic fashion to the existing tetrahydropyran ring.
Reaction Mechanism
The reaction proceeds via a two-step mechanism under basic conditions:
Deprotonation: A suitable, non-nucleophilic base abstracts the acidic proton from the carboxylic acid moiety of 2-[4-(bromomethyl)oxan-4-yl]acetic acid, forming a carboxylate anion.
Intramolecular Cyclization: The resulting carboxylate anion acts as an intramolecular nucleophile, attacking the electrophilic carbon of the bromomethyl group. This leads to the displacement of the bromide leaving group and the formation of the spiro-lactone.
Caption: Workflow for spiro-lactone synthesis.
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-[4-(bromomethyl)oxan-4-yl]acetic acid (e.g., 2.51 g, 10 mmol, 1.0 eq) and anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol, 1.5 eq).
Solvent Addition: Add 50 mL of anhydrous acetone to the flask.
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
Extraction: Dissolve the resulting crude residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude spiro-lactone.
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions
2-[4-(bromomethyl)oxan-4-yl]acetic acid is expected to be an irritant and a lachrymator due to the bromomethyl group. Handle in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
[4]* Acetone is a flammable solvent. Ensure that heating is performed using a heating mantle and that no open flames are present.
Characterization of the Product
The synthesized spiro-lactone, 2-oxa-6-azaspiro[3.5]nonan-1-one , should be characterized using standard analytical techniques to confirm its structure and purity.
Analysis Technique
Expected Observations
¹H NMR
Disappearance of the carboxylic acid proton. Characteristic shifts for the methylene protons of the lactone ring and the tetrahydropyran ring.
¹³C NMR
Appearance of a carbonyl carbon signal for the lactone (around 170-180 ppm). A quaternary spiro-carbon signal.
FT-IR
A strong carbonyl (C=O) stretching band for the five-membered lactone at approximately 1770 cm⁻¹. Disappearance of the broad O-H stretch of the carboxylic acid.
Mass Spectrometry
A molecular ion peak corresponding to the calculated mass of the spiro-lactone (C₈H₁₂O₃).
Applications in Drug Discovery
The resulting spiro-lactone is a versatile scaffold for further chemical elaboration. The tetrahydropyran oxygen and the lactone carbonyl provide hydrogen bond accepting capabilities. The rigid spirocyclic core can be used to orient appended substituents into specific vectors for probing protein binding pockets. Potential therapeutic areas where such scaffolds are of interest include oncology, infectious diseases, and metabolic disorders. The synthesis of diverse libraries based on this core structure could be a valuable endeavor in lead discovery programs.
References
Ghosh, A. K., Shin, D., & Schiltz, G. (2002). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. HETEROCYCLES, 58(1), 659-666. [Link]
Saikia, U. P. (2022). RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 2(13), 39-53. [Link]
Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11654-11665. [Link]
Kotha, S., & Meshram, M. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1118-1188. [Link]
Yoshimitsu, T., et al. (2014). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Organic Letters, 16(21), 5648-5651. [Link]
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4221. [Link]
Protocol for Nucleophilic Substitution of Bromomethyl Groups on Oxane (Tetrahydropyran) Rings
Application Note: AN-THP-042 Executive Summary The incorporation of tetrahydropyran (THP) rings into drug scaffolds is a privileged strategy in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-THP-042
Executive Summary
The incorporation of tetrahydropyran (THP) rings into drug scaffolds is a privileged strategy in medicinal chemistry to modulate lipophilicity (LogD) and metabolic stability. However, functionalizing the bromomethyl-tetrahydropyran handle—specifically at the C2 and C4 positions—presents distinct kinetic challenges due to steric shielding and electronic repulsion from the ring oxygen.
This guide provides a high-fidelity protocol for the nucleophilic substitution (
) of bromomethyl-THP derivatives. Unlike generic alkyl halide protocols, this method utilizes Finkelstein catalysis (in situ iodination) to overcome the sluggish reactivity of the -branched ether system, ensuring high yields for amine, azide, and thiol nucleophiles.
Mechanistic Considerations & Reactivity Profile
The Substrate Challenge
The reactivity of bromomethyl-THP depends heavily on the position of the bromomethyl group relative to the ring oxygen.
4-(Bromomethyl)tetrahydropyran (C4-THP): The reaction center is remote from the ring oxygen. The primary challenge is the
-branching of the ring, which imposes a "neopentyl-like" steric drag, slowing down the backside attack of the nucleophile.
2-(Bromomethyl)tetrahydropyran (C2-THP): This substrate is electronically deactivated. The inductive effect of the adjacent ring oxygen (
) pulls electron density from the carbon framework, making the C-Br bond less polarizable. Furthermore, the lone pairs on the oxygen can repel the incoming nucleophile electrostatically.
The Solution: The "Catalytic Swap"
To accelerate the reaction without increasing temperature (which promotes elimination side-products), we employ a catalytic amount of Sodium Iodide (NaI). The iodide ion (
) is a superior nucleophile to most amines/azides and a better leaving group than bromide.
This in situ conversion to the reactive iodide intermediate is the cornerstone of this protocol.
Mechanistic Pathway Diagram
Figure 1: The catalytic cycle showing the activation of the bromomethyl species by iodide, preventing the slower direct attack and minimizing elimination risks.
General Protocol: Finkelstein-Assisted Substitution
Reagents & Equipment
Substrate: 4-(Bromomethyl)tetrahydropyran [CAS: 125552-89-8] or 2-isomer.
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Note: Acetonitrile is often too slow for these hindered substrates.
Catalyst: Sodium Iodide (NaI), dry.
Base: Potassium Carbonate (
) or DIPEA (Hunig's Base).
Workflow: Synthesis of 4-(Azidomethyl)tetrahydropyran
This is the "Gateway Reaction" to primary amines via reduction.
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(bromomethyl)tetrahydropyran (1.0 equiv, e.g., 5 mmol) in anhydrous DMF (0.5 M concentration).
Activation: Add NaI (0.1 equiv). Stir for 10 minutes at room temperature. The solution may turn slightly yellow (liberation of trace
).
Nucleophile Addition: Add Sodium Azide (
, 1.5 equiv) in one portion. Caution: Azides are toxic and shock-sensitive.
Reaction: Heat the mixture to 60°C for 4–6 hours.
Monitoring: Check TLC (Hexane/EtOAc 4:1). Stain with KMnO4 or Ninhydrin (azides are not UV active). Look for the disappearance of the bromide (
(5 volumes) and wash with water () to remove DMF and excess azide.
Wash with brine, dry over
, and concentrate.
Result: Colorless oil. usually >90% purity, suitable for Staudinger reduction or Hydrogenation.
Workflow: Synthesis of Tertiary Amines (Direct Displacement)
Used for introducing morpholine, piperidine, or piperazine moieties.
Setup: Dissolve 4-(bromomethyl)tetrahydropyran (1.0 equiv) in MeCN (acetonitrile) or DMF .
Base & Catalyst: Add
(2.0 equiv) and NaI (0.2 equiv).
Amine Addition: Add the secondary amine (e.g., Morpholine, 1.2 equiv).
Reaction: Heat to 80°C (reflux if MeCN) for 12–16 hours.
Note: Secondary amines are bulkier; the reaction is slower than azidation.
Purification (Critical Step):
The product is a base. Perform an Acid-Base Extraction .
Evaporate volatiles. Dissolve residue in EtOAc.
Extract with 1M HCl (
). The product goes into the aqueous layer; neutral impurities stay in organic.
Basify the aqueous layer to pH 12 with 4M NaOH.
Extract back into DCM (
). Dry and concentrate.
Data Summary & Optimization Table
Parameter
Standard Condition
Optimization for Sluggish Substrates
Why?
Solvent
DMF
DMSO
DMSO has a higher dielectric constant, stabilizing the transition state better than DMF.
Temperature
60°C
80–90°C
Higher Temp increases rate (), but monitor for elimination (alkene formation).
Catalyst
10 mol% NaI
50–100 mol% NaI
Stoichiometric Finkelstein ensures complete conversion of R-Br to R-I.
Concentration
0.5 M
1.0 M
is second-order; doubling concentration quadruples the rate (ideal).
Troubleshooting & Purification Logic
Common Failure Modes
Stalled Reaction: If starting material remains after 12h, add TBAI (Tetrabutylammonium iodide) (5 mol%). This phase transfer catalyst helps solubilize the inorganic salts (
or ) in the organic phase.
Elimination Product: If you observe the exocyclic alkene (verified by NMR: vinyl protons ~4.6 ppm), switch from
to a weaker, non-nucleophilic base like or use the amine itself as the base (2.5 equiv).
Purification Decision Tree
Figure 2: Purification logic flow. For amines, avoid standard silica chromatography initially due to streaking; prioritize chemical extraction or SCX (Strong Cation Exchange) cartridges.
Safety Protocols
Alkylating Agents: Bromomethyl-THP is a primary alkyl halide and a potential alkylating agent. Handle in a fume hood.
Azide Hazards: When using
, never use halogenated solvents (DCM) in the reaction mixture (risk of forming diazidomethane, which is explosive). Quench azide waste with dilute bleach (sodium hypochlorite) before disposal.
DMSO Disposal: Do not mix DMSO waste with strong oxidizers.
References
Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]
Master Organic Chemistry. (2012).[2][3] The SN2 Reaction Mechanism. Retrieved from [Link]
National Institutes of Health (NIH). (2017).[4][5] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Retrieved from [Link]
Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
Application Note: Chemoselective Coupling of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
This Application Note provides a technical framework for the peptide coupling of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid , a specialized heterobifunctional building block often used in the synthesis of spiro-fused piperi...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a technical framework for the peptide coupling of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid , a specialized heterobifunctional building block often used in the synthesis of spiro-fused piperidines and other pharmacophores.
Executive Summary
The coupling of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid presents a distinct "Dual-Reactivity" challenge. The molecule contains a carboxylic acid intended for acylation and a primary alkyl bromide intended for downstream functionalization.
The Engineering Challenge:
Steric Impedance: The carboxylic acid is
-quaternary (neopentyl-like position). While the acid itself is primary (), the adjacent quaternary C4 center imposes significant steric drag, slowing the rate of activation and nucleophilic attack.
Chemoselectivity (The "Alkylation Trap"): In the presence of a primary amine and base—standard peptide coupling conditions—the bromomethyl group becomes a competitive electrophile. If the acylation rate (
) is slow due to sterics, the amine may attack the bromide via (), leading to irreversible -alkylation instead of amide formation.
This guide details three protocols designed to maximize the
ratio, ensuring high yield of the amide while preserving the alkyl bromide.
). Susceptible to nucleophilic attack by amines.[2]
Moiety C (Modulator): Oxane Ring (Tetrahydropyran). Increases solubility in polar organic solvents but adds bulk.
Reaction Kinetics & Solvent Selection
To favor acylation over alkylation, we must manipulate the reaction environment:
Activation: Use high-velocity coupling reagents (T3P, HATU) to generate a highly reactive active ester/anhydride.
Solvent: Avoid highly polar aprotic solvents (DMF, DMSO) if possible, as they accelerate
reactions (alkylation). Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are preferred as they suppress the ionization required for nucleophilic substitution while dissolving the organic building block.
Experimental Protocols
Method A: T3P® (Propylphosphonic Anhydride) – The Gold Standard
Recommended for: High-value substrates, sterically hindered amines, and scale-up.
T3P is the superior choice because it drives the reaction in non-polar solvents (EtOAc) where
side reactions are kinetically disfavored. It also requires no pre-activation.
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF [Concentration: 0.1 M]
Protocol:
Dissolution: Charge the acid and the amine partner into a reaction vessel. Add EtOAc (anhydrous preferred).
Base Addition: Cool the mixture to 0 °C. Add DIPEA dropwise. Stir for 5 minutes.
Activation & Coupling: Add T3P solution dropwise over 5 minutes.
Note: T3P is not reactive until the base is added, allowing for a controlled "start."
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
Monitoring: Check LCMS for the product mass. If the "dimer" (N-alkylated species) is observed, cool back to 0 °C for the remainder.
Workup: T3P byproducts are water-soluble.[1][2] Wash the organic layer with water (
), sat. (), and brine. Dry over and concentrate.
Method B: HATU/DIPEA – The High-Throughput Route
Recommended for: Small-scale discovery chemistry or unreactive amines.
HATU is extremely fast, which is critical to outcompete the alkylation side reaction. However, it typically requires DMF, which increases the risk of
.
Reagents:
Substrate: 1.0 equiv
Amine: 1.1 equiv
HATU: 1.2 equiv
DIPEA: 2.5 equiv
Solvent: DMF (anhydrous) [Concentration: 0.2 M]
Protocol:
Pre-Activation (Critical): Dissolve the acid and HATU in DMF at RT. Add 1.0 equiv of DIPEA. Stir for exactly 2–5 minutes.
Why? This forms the O-At active ester before the amine is present, ensuring the amine encounters a reactive electrophile immediately upon addition.
Coupling: Add the amine partner followed by the remaining DIPEA (1.5 equiv).
Reaction: Stir at RT for 1–2 hours. Do not heat.
Quench: Dilute with EtOAc and wash extensively with water/LiCl solution to remove DMF.
Method C: Ghosez’s Reagent – For Extremely Hindered Amines
Recommended when: The amine partner is also sterically hindered (e.g., t-butyl amine, aniline).
This method generates the acid chloride in situ under neutral conditions, creating the most reactive electrophile possible without using thionyl chloride (which might degrade the oxane ring).
Acid Chloride Formation: Dissolve the acid in DCM at 0 °C. Add Ghosez’s reagent dropwise. Stir for 30–60 mins at RT.
Coupling: Add the amine and a mild base (Collidine or
) to the solution.
Reaction: The reaction is usually instantaneous (<30 mins).
Comparative Data & Decision Matrix
Feature
Method A (T3P)
Method B (HATU)
Method C (Acid Cl)
Primary Mechanism
Propylphosphonic Anhydride
Uronium Active Ester
Acid Chloride
Solvent System
EtOAc / DCM (Low Polarity)
DMF / DMAc (High Polarity)
DCM / CHCl3
Alkylation Risk
Low (Best Chemoselectivity)
Medium (Solvent driven)
Low (Fast kinetics)
Steric Tolerance
High
Moderate
Very High
Workup
Aqueous Extraction
Requires DMF removal
Aqueous Extraction
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired Acylation and the undesired Alkylation, and how the choice of conditions influences the outcome.
Caption: Kinetic competition between Amide formation (Green) and N-Alkylation (Red). T3P/EtOAc favors the Green path.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. Link
Context: Validates T3P as a preferred reagent for minimizing side reactions in scale-up.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Context: Detailed comparison of HATU vs. Acid Chlorides for sterically hindered systems.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
Context: Standard protocols for HATU and troubleshooting racemiz
Archibald, T. G., et al. (2012). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for Organic Synthesis.[1][2][3] Current Organic Synthesis, 9, 1-15.
Context: Mechanistic insight into T3P's ability to suppress epimeriz
Application Notes and Protocols for Utilizing 2-[4-(Bromomethyl)oxan-4-yl]acetic Acid in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Drug Discovery Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of modern medicinal chemistry. By screening low-molecular-weight fragments, FBDD allows...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Embracing Three-Dimensionality in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has revolutionized the landscape of modern medicinal chemistry. By screening low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields hit compounds with superior ligand efficiency.[1][2] Traditionally, fragment libraries have been dominated by flat, aromatic sp²-hybridized structures. However, the increasing recognition of the importance of three-dimensionality for enhanced target engagement and improved physicochemical properties has led to a paradigm shift towards sp³-rich scaffolds.[3][4][5][6] These non-planar structures can provide more specific interactions with protein binding sites, leading to improved solubility, metabolic stability, and selectivity.[3][5][6][7]
This guide focuses on the application of a novel sp³-rich scaffold, 2-[4-(Bromomethyl)oxan-4-yl]acetic acid , in FBDD campaigns. The oxane ring provides a rigid, three-dimensional core, while the strategically placed bromomethyl and acetic acid functional groups serve as versatile handles for rapid fragment elaboration and optimization.
The Scaffold: 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
The choice of this scaffold is underpinned by several key advantages:
sp³-Rich Core: The saturated oxane ring introduces desirable three-dimensionality, moving away from the "flatland" of traditional aromatic fragments. This can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][5][6][7]
Dual Vector Elaboration: The scaffold possesses two distinct and readily functionalizable handles:
Bromomethyl Group: An excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Acetic Acid Group: A versatile handle for amide bond formation, a cornerstone of medicinal chemistry.[1][8]
Improved Physicochemical Properties: The incorporation of the oxane motif can enhance aqueous solubility and metabolic stability compared to aromatic counterparts.[9][10][11][12]
Property
Value
Source
Molecular Formula
C₈H₁₃BrO₃
PubChem
Molecular Weight
237.09 g/mol
PubChem
XLogP3
0.9
PubChem
Hydrogen Bond Donor Count
1
PubChem
Hydrogen Bond Acceptor Count
3
PubChem
Proposed Synthesis of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
Protocol: Synthesis of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
Part 1: Synthesis of 2-(4-methyloxan-4-yl)acetic acid
Starting Material: Commercially available 1,1-bis(hydroxymethyl)cyclopentane.
Oxidative Cleavage: The diol is subjected to oxidative cleavage using an oxidizing agent such as sodium periodate (NaIO₄) to yield the corresponding dialdehyde.
Cyclization: The dialdehyde undergoes an intramolecular Cannizzaro reaction or a related reductive cyclization to form 4-methyloxane-4-carbaldehyde.
Wittig Reaction: The aldehyde is then subjected to a Wittig reaction with a phosphonium ylide derived from an α-haloacetate (e.g., ethyl bromoacetate) to introduce the acetic acid ester moiety.
Hydrogenation and Hydrolysis: The resulting α,β-unsaturated ester is hydrogenated to saturate the double bond, followed by hydrolysis of the ester to yield 2-(4-methyloxan-4-yl)acetic acid.
Part 2: Benzylic-like Bromination
Radical Bromination: The 2-(4-methyloxan-4-yl)acetic acid is subjected to a radical bromination reaction. The use of N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride or 1,2-dichlorobenzene under light or heat is a standard method for benzylic bromination and can be adapted for this allylic-like position.[13][14]
Purification: The final product, 2-[4-(Bromomethyl)oxan-4-yl]acetic acid, is purified by column chromatography.
Fragment-Based Screening Workflow
The following diagram illustrates a typical FBDD workflow utilizing the 2-[4-(bromomethyl)oxan-4-yl]acetic acid scaffold.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Primary Screening: Identifying Initial Hits
The initial phase of an FBDD campaign involves screening a library of low-molecular-weight fragments to identify those that bind to the target protein, albeit with low affinity. Several biophysical techniques are well-suited for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak binding interactions.[3][4][5][6]
Sample Preparation:
Prepare a stock solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.
Prepare stock solutions of fragment mixtures (cocktails of 5-10 fragments) at a concentration of 10-20 mM in the same deuterated buffer. The 2-[4-(bromomethyl)oxan-4-yl]acetic acid scaffold can be included as a control or as part of a library.
Data Acquisition:
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
Acquire ¹H-¹⁵N HSQC spectra for the protein in the presence of each fragment cocktail.
Data Analysis:
Compare the HSQC spectra of the protein with and without the fragment cocktails.
Significant chemical shift perturbations (CSPs) of specific amide resonances in the protein spectrum indicate fragment binding.
Deconvolute the "hit" cocktails by testing individual fragments to identify the specific binder.
SPR is a label-free technique that provides real-time kinetic data on binding events.[15][16]
Chip Preparation:
Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling).
Screening:
Inject a solution of each fragment (typically at 100-500 µM) over the sensor surface.
A change in the refractive index, measured in response units (RU), indicates binding.
Data Analysis:
Fragments that produce a significant and concentration-dependent response are considered hits.
The data can be used to estimate the binding affinity (K_D) and kinetics (k_on, k_off).
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target.[10][11][12][17][18]
Crystal Preparation:
Grow high-quality crystals of the target protein.
Fragment Soaking:
Soak the protein crystals in a solution containing a high concentration of the fragment (typically 1-10 mM).
Data Collection and Analysis:
Collect X-ray diffraction data from the soaked crystals.
Solve the crystal structure and analyze the electron density map to identify the bound fragment and its interactions with the protein.
Hit Elaboration: From Fragment to Lead
Once a fragment hit is identified, the next crucial step is to elaborate its structure to improve potency and selectivity. The dual functional handles of 2-[4-(bromomethyl)oxan-4-yl]acetic acid provide two orthogonal vectors for this elaboration.
Caption: Elaboration strategies for the 2-[4-(bromomethyl)oxan-4-yl]acetic acid scaffold.
Protocol: Elaboration via the Bromomethyl Group (Nucleophilic Substitution)
The bromomethyl group is a reactive handle for introducing a wide variety of substituents via S_N2 reactions.
Reaction Setup:
Dissolve the fragment hit (1 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile).
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.2 equivalents).
Add the desired nucleophile (e.g., an amine, thiol, or phenol; 1.1 equivalents).
Reaction Conditions:
Stir the reaction mixture at room temperature for 4-12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Protocol: Elaboration via the Acetic Acid Group (Amide Coupling)
Amide bond formation is a robust and widely used reaction in medicinal chemistry for linking molecular fragments.[1][2][8]
Activation of the Carboxylic Acid:
Dissolve the fragment hit (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).
Add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA; 2 equivalents).
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
Amine Addition:
Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.
Reaction Conditions:
Stir the reaction at room temperature for 2-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
Dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., 1M HCl, saturated NaHCO₃, brine).
Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion
The 2-[4-(bromomethyl)oxan-4-yl]acetic acid scaffold represents a valuable tool for modern FBDD campaigns. Its inherent three-dimensionality and dual, orthogonal handles for chemical elaboration provide a solid foundation for the discovery and optimization of novel therapeutic agents. The protocols outlined in this guide offer a starting point for researchers to incorporate this promising scaffold into their drug discovery workflows, with the aim of developing next-generation therapeutics with improved efficacy and physicochemical properties.
References
Scott, D. E., & Spring, D. R. (2016). The influence of sp3-rich frameworks on drug-like properties. Future Medicinal Chemistry, 8(11), 1273–1291.
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as a route to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709–727.
Dey, F., & Chen, J. (2021). The impact of 3D-scaffolds in drug discovery. Expert Opinion on Drug Discovery, 16(11), 1247–1259.
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery.
Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489–496.
Renaudet, O., & Dumy, P. (2005). Surface plasmon resonance in fragment-based drug discovery. Combinatorial Chemistry & High Throughput Screening, 8(6), 471–479.
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: a new building block.
Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660–672.
Davies, T. G., & Tickle, I. J. (2012). Fragment screening by X-ray crystallography. In Fragment-Based Drug Discovery (pp. 33-59). Springer, Berlin, Heidelberg.
Hubbard, R. E. (2011). Fragment screening by X-ray crystallography. Current Opinion in Structural Biology, 21(3), 368-375.
Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition, 20(5), 301–342.
Giannetti, A. M., Koch, B. D., & Browner, M. F. (2008). Surface plasmon resonance based fragment screening. Medicinal Chemistry, 4(5), 448–456.
Navratilova, I., & Hopkins, A. L. (2010). Surface plasmon resonance in drug discovery: not just for kinetics anymore. ACS Medicinal Chemistry Letters, 1(3), 102–105.
Maynes, J. T., & Myszka, D. G. (2004). Seeing the light: the promises and pitfalls of optical biosensors for drug discovery. Drug Discovery Today: Technologies, 1(3), 297–303.
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619.
Smith, C. R., et al. (2022). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry.
Pust, L., & Kärkäs, M. D. (2020). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.
Zhang, Y., et al. (2023). Fragment-based design, synthesis and biological evaluation of theophylline derivatives as ATAD2 inhibitors in BT-549 cells. Journal of Enzyme Inhibition and Medicinal Chemistry.
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions Using 4-(Bromomethyl)benzil. BenchChem.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
Lee, J. I., & Park, J. Y. (2016). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-methoxyiminoacetic Acid Methyl Ester. Journal of the Korean Society for Applied Biological Chemistry.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
Foley, D. J., et al. (2020). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science.
Moodley, K. (2021). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg.
El-Hashash, M. A., & El-Sawy, E. R. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. European Chemical Bulletin.
Drabowicz, J., et al. (2021). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)
Neville, R. G. (1959). Notes. Synthesis of 4-Acetylphenylmethylsilanes Using 2-(4-Bromophenyl)-2-methyl-1,3-dioxolane. The Journal of Organic Chemistry.
Ritchie, T. J., & Macdonald, S. J. F. (2016). Heterocyclic replacements for benzene: Maximising ADME benefits by considering individual ring isomers. European Journal of Medicinal Chemistry.
Application Note: Synthesis of 4,4-Disubstituted Tetrahydropyran Amino Acid Analogs
Abstract & Strategic Overview 4-Aminotetrahydropyran-4-carboxylic acid (Atc) and its derivatives represent a critical class of non-proteinogenic amino acids used in peptidomimetics. By introducing a tetrahydropyran (THP)...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
4-Aminotetrahydropyran-4-carboxylic acid (Atc) and its derivatives represent a critical class of non-proteinogenic amino acids used in peptidomimetics. By introducing a tetrahydropyran (THP) ring at the
-carbon, these analogs impose severe conformational constraints via the Thorpe-Ingold effect (gem-dimethyl effect), restricting the and torsion angles of the peptide backbone. This rigidification stabilizes secondary structures (helices/turns) and dramatically improves metabolic stability against proteases.
However, the synthesis of Atc presents unique challenges due to the steric bulk of the quaternary center. Standard amino acid syntheses often fail or suffer from low yields. This guide details the industry-standard Bucherer-Bergs protocol , optimized for reproducibility and safety, followed by the critical Fmoc-protection strategy required for Solid Phase Peptide Synthesis (SPPS).
Methodological Comparison
Method
Suitability
Pros
Cons
Bucherer-Bergs
Primary Choice
Robust for ketones; thermodynamically controlled; high throughput.
Often yields mixtures; aminonitrile intermediates can be unstable.
Spiro-Hydantoin Alkylation
Advanced
Allows asymmetric synthesis via chiral auxiliaries.[1]
Multi-step; lower atom economy.
Synthetic Workflow Visualization
The following diagram outlines the critical pathway from the starting ketone to the Fmoc-protected building block.
Figure 1: Step-wise synthetic pathway for Fmoc-4-aminotetrahydropyran-4-carboxylic acid.
Detailed Protocols
Protocol A: Bucherer-Bergs Synthesis of Spiro-Hydantoin
Objective: Convert tetrahydro-4H-pyran-4-one into the stable spiro-hydantoin intermediate.
Mechanism: The ketone condenses with ammonium carbonate and cyanide to form a cyanohydrin, which cyclizes to the hydantoin.[2]
Reagents:
Tetrahydro-4H-pyran-4-one (1.0 eq)
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (2.0 eq) [POISON]
Ammonium Carbonate
(4.0 eq)
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
Safety Setup: Perform all operations in a high-efficiency fume hood. Ensure an HCN detector is active. Prepare a bleach (sodium hypochlorite) quench bath for all cyanide-contaminated glassware.
Mixing: In a round-bottom flask equipped with a magnetic stir bar, dissolve ammonium carbonate (4.0 eq) and KCN (2.0 eq) in water.
Addition: Add the tetrahydro-4H-pyran-4-one (1.0 eq) dissolved in an equal volume of ethanol.
Reaction: Heat the mixture to 55–60°C for 12–18 hours.
Expert Insight: Do not exceed 65°C significantly, as ammonium carbonate decomposes rapidly, losing ammonia required for the imine formation.
Workup:
Cool the reaction mixture to 0°C in an ice bath. The spiro-hydantoin usually precipitates as a white solid.
Filter the solid.
Wash: Wash the cake with cold water (2x) to remove excess cyanide and carbonate.
Quench: Treat the filtrate with bleach solution before disposal to destroy residual cyanide.
Purification: Recrystallize from hot water or ethanol/water if necessary.
QC Check:
H NMR (DMSO-d6) should show the characteristic hydantoin NH signals at ~10.6 and ~8.5 ppm.
Protocol B: Hydrolysis to Free Amino Acid
Objective: Open the hydantoin ring to yield the free amino acid.
Challenge: The THP ring is stable, but the hydantoin is chemically robust. Harsh conditions are required.
Suspension: Suspend the hydantoin in 5M NaOH (10 eq).
Reflux: Heat to reflux (approx. 100°C) for 24–48 hours.
Monitoring: Monitor ammonia evolution. The reaction is complete when ammonia gas ceases to evolve (test vapor with damp pH paper; it will stop turning blue).
Carefully adjust pH to ~6.0–6.5 (the isoelectric point of Atc) using concentrated HCl.
Expert Insight: Perform this slowly. The amino acid is zwitterionic and highly soluble in water away from its pI.
Isolation:
If a precipitate forms (often slow), filter and wash with cold ethanol.
Alternative (Ion Exchange): If no precipitate forms due to high solubility, pass the crude neutralized solution through a cation exchange resin (e.g., Dowex 50W). Elute with 1M
, then lyophilize.
Protocol C: Fmoc Protection (The "Hard" Step)
Objective: Protect the amine for SPPS.
Challenge: The quaternary center creates significant steric hindrance, making the amine less nucleophilic. Standard Schotten-Baumann conditions often stall.
Solvent: Water/Dioxane (1:1) or Water/Acetone (1:1)
Step-by-Step Procedure:
Solubilization: Dissolve the amino acid and
in water. Ensure the pH is roughly 9.0–9.5.
Addition: Dissolve Fmoc-OSu in Dioxane (or Acetone). Add this solution dropwise to the aqueous amino acid solution.
Why Fmoc-OSu? Fmoc-Cl is too reactive and prone to hydrolysis/dipeptide formation. Fmoc-OSu is milder but requires longer reaction times for hindered amines.
Reaction: Stir vigorously at room temperature for 18–24 hours.
Optimization: If conversion is low (check by TLC/HPLC), mild heating to 30°C can help, but avoid high temps to prevent Fmoc cleavage.
Workup:
Dilute with water.
Wash: Extract the aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts (fulvene). Discard the organic layer.
Acidification: Cool the aqueous layer and acidify carefully to pH 2–3 with 1M HCl or
. The Fmoc-amino acid should precipitate as a white solid.
Troubleshooting: If it oils out (common with lipophilic protecting groups), extract into Ethyl Acetate, dry over
, and evaporate.
Final Purification: Recrystallize from Ethyl Acetate/Hexane.
Analytical Data & Specifications
Parameter
Specification
Notes
Appearance
White crystalline powder
Off-white indicates oxidation or fulvene contamination.
Purity (HPLC)
> 98%
Critical for SPPS to prevent truncation.
Identity (NMR)
Matches structure
Look for THP methylene envelope ( 1.5–3.5) and Fmoc aromatics.
Solubility
Soluble in DMF/DMSO
Insoluble in water (Fmoc form).
Water Content
< 1.0%
High water content interferes with coupling reagents (HATU/DIC).
Troubleshooting & Expert Tips
"The reaction stalled at the Hydantoin stage."
Cause: Old Ammonium Carbonate.
Fix: Use fresh reagents. Ammonium carbonate degrades to bicarbonate over time, lowering the ammonia concentration essential for the initial imine formation.
"I can't get the Fmoc-AA to precipitate."
Cause: The THP ring increases water solubility compared to purely aliphatic analogs like Aib.
Fix: Do not rely on precipitation. Extract the acidified aqueous phase with DCM or Ethyl Acetate . Wash the organic layer with brine to "salt out" the product.
"Coupling in SPPS is difficult."
Reason: Steric hindrance at the quaternary carbon.
Protocol Adjustment: When using Fmoc-Atc-OH in peptide synthesis, use HATU/HOAt activation and perform double couplings (2 x 2 hours) or microwave-assisted coupling (75°C, 5 mins).
References
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[5][6] Journal für Praktische Chemie.
Ager, D. J., & Fowley, D. A. (1998). Synthesis of Non-Proteinogenic Amino Acids.[6][7] In Peptidomimetics Protocols. Methods in Molecular Medicine.
Sarges, R., et al. (1990).[2] Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones.[2] Journal of Medicinal Chemistry.[2]
Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Cyanide.
Application Notes & Protocols: Strategic Cyclization of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid to Synthesize Spiro-Lactones
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective cyclization of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid. The primary focus is...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective cyclization of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid. The primary focus is on its conversion to the valuable spirocyclic scaffold, 1-oxaspiro[4.5]decan-2-one. We will explore the mechanistic underpinnings of the key transformation, provide detailed, field-tested protocols for base-promoted intramolecular lactonization, and discuss critical parameters for reaction optimization and characterization of the final product.
Introduction: The Synthetic Challenge and Opportunity
The starting material, 2-[4-(Bromomethyl)oxan-4-yl]acetic acid, is a bifunctional molecule featuring a tetrahydropyran (oxane) ring with a sterically hindered quaternary carbon center. This center is substituted with both a reactive primary alkyl bromide (an electrophilic site) and a carboxylic acid (a nucleophilic precursor). This unique arrangement makes it an ideal substrate for intramolecular cyclization to form a spiro-lactone.
Spiro-lactones are prominent structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1][2] Their rigid, three-dimensional architecture is highly sought after in medicinal chemistry for exploring new chemical space and improving pharmacological properties. The target molecule, 1-oxaspiro[4.5]decan-2-one, is a foundational structure for more complex derivatives.
The principal synthetic route involves an intramolecular nucleophilic substitution (S_N2) reaction, a process commonly referred to as lactonization. This guide will focus on robust and scalable methods to achieve this transformation efficiently.
The most direct pathway to the desired spiro-lactone is through a base-promoted intramolecular cyclization. The reaction proceeds via a well-understood S_N2 mechanism.
2.1. Mechanistic Rationale
The process is initiated by a base, which deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. This carboxylate then acts as an internal nucleophile, attacking the electrophilic carbon of the bromomethyl group. The bromide ion is displaced as a leaving group, resulting in the formation of a new carbon-oxygen bond and closing the five-membered lactone ring.
This type of cyclization is kinetically and thermodynamically favored. According to Baldwin's rules for ring closure, this transformation is classified as a "5-exo-tet" cyclization, which is a highly favored pathway. The formation of a stable, five-membered γ-lactone ring provides a strong thermodynamic driving force for the reaction.
Caption: Figure 1: Mechanism of Base-Promoted Intramolecular Lactonization.
Experimental Methodologies and Protocols
The success of the lactonization hinges on the careful selection of base, solvent, and reaction conditions to maximize the rate of the intramolecular reaction while minimizing potential side reactions, such as intermolecular polymerization.
3.1. Protocol 1: Homogeneous Cyclization with Carbonate Base
This protocol employs a moderately strong inorganic base in a polar aprotic solvent, a classic and reliable method for lactonization. Cesium carbonate (Cs₂CO₃) is particularly effective due to the "cesium effect," where the large, soft Cs⁺ cation is believed to loosely coordinate with both the carboxylate and the bromide, effectively templating the intramolecular reaction. However, the more economical potassium carbonate (K₂CO₃) is also highly effective.
Step-by-Step Protocol:
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-[4-(Bromomethyl)oxan-4-yl]acetic acid (1.0 eq).
Solvent and Base Addition: Add anhydrous acetone or N,N-dimethylformamide (DMF) to achieve a concentration of 0.01-0.05 M. Note: Operating at high dilution is critical to suppress intermolecular side reactions. Add finely powdered potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).
Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~56 °C) or to 60-80 °C (for DMF) with vigorous stirring.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material. The reaction is typically complete within 4-12 hours.
Workup:
Cool the mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to remove the solvent.
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-oxaspiro[4.5]decan-2-one.
3.2. Protocol 2: Two-Phase Cyclization using Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a milder, often faster, and more scalable alternative that avoids the need for strictly anhydrous conditions.[3][4] A quaternary ammonium salt shuttles the carboxylate anion from the aqueous/solid phase into the organic phase where it can react.
Step-by-Step Protocol:
Reagent Preparation: In a round-bottom flask, dissolve 2-[4-(Bromomethyl)oxan-4-yl]acetic acid (1.0 eq) in an organic solvent such as chloroform (CHCl₃) or toluene.
Catalyst and Base Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 eq). Add an aqueous solution of sodium hydroxide (NaOH, 1.1 eq, 20% w/v) or solid potassium carbonate.
Reaction Execution: Stir the two-phase mixture vigorously at room temperature or with gentle heating (40-50 °C). Vigorous stirring is essential to maximize the interfacial area between the two phases.
Monitoring: Monitor the reaction by TLC or GC-MS. These reactions are often complete in 1-4 hours.
Workup:
Separate the organic layer.
Extract the aqueous layer with the same organic solvent.
Combine the organic layers and wash with water and brine.
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product via column chromatography or distillation if applicable.
Caption: Figure 2: General Experimental Workflow for Lactonization.
Optimization and Comparative Data
The choice of conditions can significantly impact yield and reaction time. The following table summarizes typical results based on literature precedents for similar transformations.
Method
Base
Solvent
Temperature (°C)
Typical Time (h)
Typical Yield (%)
Key Advantages
Homogeneous
K₂CO₃
Acetone
56 (Reflux)
6 - 12
75 - 85
Readily available reagents, simple setup.
Homogeneous
Cs₂CO₃
DMF
60
4 - 8
85 - 95
High yield, "cesium effect" enhances rate.
Phase-Transfer
NaOH (aq)
Toluene
40
1 - 4
80 - 90
Fast, mild conditions, no anhydrous solvent needed.
Product Characterization
Proper characterization of the product, 1-oxaspiro[4.5]decan-2-one, is essential to confirm the success of the cyclization.
Technique
Observation
Rationale
¹H NMR
Disappearance of broad -COOH proton signal. Appearance of two diastereotopic protons for the -CH₂-C=O group (typically two doublets, AB quartet).
Confirms consumption of the carboxylic acid and formation of the rigid lactone ring.
¹³C NMR
Appearance of a carbonyl carbon signal (~175-180 ppm). Disappearance of the carboxylic acid carbon (~170-175 ppm, often broader).
Confirms the formation of the lactone ester functional group.
IR Spectroscopy
Disappearance of broad O-H stretch (2500-3300 cm⁻¹). Appearance of strong C=O stretch for a γ-lactone (~1770 cm⁻¹).
Provides definitive evidence for the conversion of the carboxylic acid to a strained five-membered ring ester.
Mass Spec.
Molecular ion peak corresponding to the formula C₉H₁₄O₃.
Confirms the molecular weight of the cyclized product.
Troubleshooting and Potential Side Reactions
While the reaction is generally robust, certain issues can arise.
Low Yield / No Reaction: This may be caused by an insufficiently strong or sterically hindered base, low reaction temperature, or deactivation of the bromide. Ensure the base is fresh and finely powdered. Consider a stronger base or a more polar solvent like DMF.
Formation of Polymer: If the reaction concentration is too high, the carboxylate of one molecule can react with the bromomethyl group of another, leading to intermolecular esterification and polymerization. Adhering to high dilution conditions (≤0.05 M) is the most effective preventative measure.
Formation of Hydroxy Acid: If significant water is present under non-PTC conditions, S_N2 displacement of the bromide by water or hydroxide can compete with lactonization, forming 2-[4-(hydroxymethyl)oxan-4-yl]acetic acid. Ensure anhydrous conditions for homogeneous protocols.
Caption: Figure 3: Desired vs. Potential Side Reactions.
References
(No specific source was cited for this general knowledge)
General synthesis of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes from 5-methylene-2(5H)-furanone. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Stereochemical studies. IX. Acid-catalyzed rearrangement of δ- to γ-lactones. ScienceDirect. Available at: [Link]
Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications. PMC. Available at: [Link]
4‐step synthesis of 2‐oxaspiro[4.5]dec‐7‐ene derivatives 32 a–c. ResearchGate. Available at: [Link]
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. Nagasaki University. Available at: [Link]
Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
3-phenyl-1-oxaspiro[4.5]decan-2-one. Chemical Synthesis Database. Available at: [Link]
Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC. Available at: [Link]
New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. PMC. Available at: [Link]
triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]
Optimizing the intramolecular cyclization of 2a in a two-phase system a. ResearchGate. Available at: [Link]
Optimizing the base for the intramolecular cyclization of 2a to 3a a. ResearchGate. Available at: [Link]
Lactone synthesis. Organic Chemistry Portal. Available at: [Link]
Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. SciSpace. Available at: [Link]
21.3 Reactions of Carboxylic Acids. Organic Chemistry | OpenStax. Available at: [Link]
Lactonization as a general route to β-C(sp3)–H functionalization. PMC. Available at: [Link]
Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC. Available at: [Link]
Radical Cyclizations of Bromo Acylsilanes and Intramolecular Trapping of the Rearranged a-Silyloxy Radicals. NTU scholars. Available at: [Link]
Nickel-Catalyzed Carbonylative Cyclization of Bromodifluoroacetamides with Arylboronic Acids toward δ‑Lactams. PMC. Available at: [Link]
Studies on Prodrug Systems Enabled by Intramolecular Cyclization Reaction toward Cancer Therapy. Kyoto University. Available at: [Link]
Lactonization as a general route to β-C(sp3)–H functionalization. ResearchGate. Available at: [Link]
Direct lactonization of carboxylic acids (6). a) 1 h (1.2 equiv.) and... ResearchGate. Available at: [Link]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
Synthesis method of spironolactone intermediate canrenone. Google Patents.
(PDF) Synthesis of an Allylic SpiroLactone. ResearchGate. Available at: [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
Cyclization-activated prodrugs. Basic esters of 5-bromo-2'-deoxyuridine. PubMed. Available at: [Link]
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Available at: [Link]
Fischer Esterification. Chemistry Steps. Available at: [Link]
08.08 Esterification of Carboxylic Acids. YouTube. Available at: [Link]
Recent advances in the synthesis of oxaspirolactones and their application in the total synthesis of related natural products. PubMed. Available at: [Link]
Free-radical cyclization of bromo acetals. Use in the construction of bicyclic acetals and lactones. Journal of the American Chemical Society. Available at: [Link]
Base-Promoted Intermolecular Cyclization of Substituted 3-Aryl(Heteroaryl)-3-chloroacrylaldehydes and Tetrahydroisoquinolines: An Approach to Access Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. PMC. Available at: [Link]
Synthesis of Bromo- and Carboxylic Acid-Substituted Methylenepyrans. Request PDF. Available at: [Link]
Ring-Opening Cyclization (ROC) of Aziridines with Propargyl Alcohols: Synthesis of 3,4-Dihydro-2H-1,4-oxazines. Organic Chemistry Portal. Available at: [Link]
The cyclisation of substituted phthalanilic acids in acetic acid solution. A kinetic study of substituted N-phenylphthalimide formation. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. Available at: [Link]
Preparation method of 4-bromomethylquinoline-2(H)-ketone. Google Patents.
Application Note: Optimized N-Alkylation using Bromomethyl Oxane Derivatives
Abstract & Strategic Relevance The incorporation of oxane (tetrahydropyran, THP) moieties is a prevalent strategy in medicinal chemistry to modulate lipophilicity (LogP) and improve metabolic stability compared to carboc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Relevance
The incorporation of oxane (tetrahydropyran, THP) moieties is a prevalent strategy in medicinal chemistry to modulate lipophilicity (LogP) and improve metabolic stability compared to carbocyclic analogs. This guide details the nucleophilic substitution (
) of 4-(bromomethyl)tetrahydropyran with primary and secondary amines.
While theoretically straightforward, this reaction often suffers from rate retardation due to the steric bulk of the oxane ring and competitive polyalkylation. This note provides an optimized Finkelstein-assisted protocol to enhance yields and specific controls to minimize impurity formation.
Mechanistic Insight
The Core Pathway:
Substitution
The reaction proceeds via a classic bimolecular nucleophilic substitution (
).[1][2][3] The amine lone pair attacks the exocyclic methylene carbon, displacing the bromide leaving group.
Key Kinetic Factor: Unlike simple alkyl chains, the tetrahydropyran ring exists predominantly in a chair conformation. The 4-bromomethyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions. However, the bulk of the ring can hinder the backside attack trajectory required for
, particularly with secondary amines.
The Finkelstein Acceleration (Catalytic Iodide)
For sterically hindered amines or electron-deficient anilines, the reaction rate with the alkyl bromide is often sluggish, leading to thermal decomposition before conversion is complete.
Solution: Addition of catalytic Potassium Iodide (KI).
In-situ Exchange:
is displaced by (a better nucleophile) to form the alkyl iodide.
Product Formation: The alkyl iodide, possessing a weaker C-I bond (better leaving group), reacts rapidly with the amine.
Mechanistic Diagram
The following diagram illustrates the direct
pathway versus the catalytic cycle involving Iodide.
Caption: Figure 1. Dual pathway mechanism showing direct alkylation vs. Iodide-catalyzed acceleration.
Critical Reaction Parameters
Success depends on balancing nucleophilicity against basicity to prevent elimination side-products (though rare for primary halides) and controlling stoichiometry to prevent over-alkylation.
Solvent Selection
Polar aprotic solvents are required to solvate the cation of the base, leaving the amine nucleophile "naked" and reactive.
Solvent
Dielectric Constant
Suitability
Notes
DMF
36.7
High
Excellent for ; difficult to remove (high BP).
Acetonitrile
37.5
High
Good balance of polarity and volatility; easier workup.
Ethanol
24.5
Medium
Protic solvent solvates nucleophile, slowing . Use only if solubility is an issue.
THF
7.5
Low
Too non-polar for inorganic bases (); requires organic bases (DIPEA).
Base Selection[4]
Inorganic Carbonates (
, ): Preferred. They act as HBr scavengers. Cesium carbonate is superior for lower reactivity amines due to the "Cesium Effect" (higher solubility/basicity in organic solvents).
Organic Bases (TEA, DIPEA): Use only if the substrate is sensitive to inorganic salts. Can sometimes act as nucleophiles themselves (quaternization), though sterically hindered DIPEA is safer.
Experimental Protocols
Protocol A: Standard Alkylation (High Reactivity Amines)
Applicable for: Anilines, sterically hindered amines, or if Protocol A yields <30%.
Reagents:
Amine (1.0 equiv)
4-(Bromomethyl)tetrahydropyran (1.2 equiv)
Potassium Iodide (KI) (0.2 equiv - Catalytic)
(2.0 equiv)
DMF (Dimethylformamide) [0.2 M]
Procedure:
Activation: In a vial, mix 4-(Bromomethyl)tetrahydropyran (1.2 mmol) and KI (0.2 mmol) in DMF (2 mL). Stir at RT for 15 mins (allows partial conversion to iodide).
Coupling: Add the Amine (1.0 mmol) and
(2.0 mmol) to the vial. Rinse with remaining DMF (3 mL).
Reaction: Heat to 80°C . The higher temperature is supported by the thermal stability of the THP ring.
Note: If the amine is valuable/limiting, use 1.5–2.0 equiv of the bromide to drive completion.
Preventing lactonization during synthesis of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
Technical Support Center: Synthesis of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid A Guide to Preventing Intramolecular Lactonization Welcome to the technical support center for advanced synthetic intermediates. This guide i...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
A Guide to Preventing Intramolecular Lactonization
Welcome to the technical support center for advanced synthetic intermediates. This guide is designed for researchers, chemists, and drug development professionals working on the synthesis of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid. Our Senior Application Scientists have compiled this resource to address the most common and critical challenge encountered during this synthesis: the unwanted formation of a spiro-lactone byproduct. Here, we provide in-depth mechanistic explanations, troubleshooting FAQs, and validated protocols to ensure you achieve the highest possible yield and purity of your target compound.
Understanding the Problem: The Inevitable Lactone?
The structure of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid contains both a nucleophilic carboxylic acid and an electrophilic primary bromide, spatially arranged in a way that favors intramolecular cyclization. This reaction, known as lactonization, results in a thermodynamically stable five-membered spiro-γ-lactone.[1][2] This side reaction can significantly reduce the yield of the desired product and introduce purification challenges. Understanding the mechanism is the first step toward its prevention.
Mechanism of Unwanted Lactonization
Lactonization can be catalyzed by both acid and base.[1][3]
Base-Catalyzed: In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of the bromomethyl group via an intramolecular SN2 reaction, displacing the bromide and forming the lactone.
Acid-Catalyzed (Fischer Esterification): Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon toward nucleophilic attack.[4][5] The hydroxyl group of the same molecule can then attack this activated carbonyl, leading to a cyclic ester (lactone) after the elimination of water. While this typically involves an external alcohol, the intramolecular reaction is often kinetically favored, especially for forming stable 5- or 6-membered rings.[2][5]
Technical Support Center: Stability of Bromomethyl Groups Under Basic Hydrolysis Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for experiments involving bromomethyl-contain...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for experiments involving bromomethyl-containing compounds under basic hydrolysis conditions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success and reproducibility of your work.
Introduction
The bromomethyl group is a versatile functional group in organic synthesis, prized for its reactivity as an electrophilic building block. However, this reactivity also presents challenges, particularly its stability in the presence of basic nucleophiles, including hydroxide ions. Understanding the factors that govern the stability and reaction pathways of bromomethyl groups is critical for successful experimental design, whether the goal is to preserve the group or to achieve a specific nucleophilic substitution. This guide will explore the nuances of bromomethyl group stability under basic hydrolysis conditions, providing practical advice and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: My bromomethyl compound is degrading upon exposure to a basic solution. What is the most likely reaction occurring?
A1: The most probable cause of degradation is a nucleophilic substitution reaction, where a nucleophile (such as a hydroxide ion in basic aqueous media) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.[1] This reaction, known as hydrolysis when water or hydroxide is the nucleophile, typically yields a hydroxymethyl group (an alcohol).[2] The reaction can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) or SN2 (substitution nucleophilic bimolecular).[2][3]
SN2 Mechanism: This is a single-step process where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves.[4][5] This mechanism is favored for primary halides like simple bromomethyl compounds.[2][6]
SN1 Mechanism: This is a two-step process that involves the formation of a carbocation intermediate after the bromide ion departs, which is then attacked by the nucleophile.[2][7] This pathway is more likely for substrates that can form stable carbocations, such as tertiary or benzylic bromides.[7][8][9]
Q2: How does the structure of my compound influence the stability of the bromomethyl group in basic conditions?
A2: The structure of the substrate plays a pivotal role in determining the reaction mechanism and, consequently, the stability of the bromomethyl group.
Primary vs. Tertiary Halides: Primary bromomethyl groups (R-CH2Br) are more susceptible to SN2 attack due to less steric hindrance.[3] Tertiary halides, on the other hand, are more likely to undergo SN1 reactions because they can form more stable tertiary carbocations.[6][9]
Benzylic and Allylic Systems: Bromomethyl groups attached to a benzene ring (benzylic) or a double bond (allylic) are particularly reactive because the resulting carbocation in an SN1 pathway is stabilized by resonance.[7][8] Even in cases favoring an SN2 reaction, the transition state can be stabilized, accelerating the reaction.
Steric Hindrance: Bulky groups near the bromomethyl group can sterically hinder the backside attack required for an SN2 reaction, slowing down the hydrolysis rate.[3]
Q3: I am observing an unexpected side product. What could it be?
A3: Besides the expected hydrolysis product, elimination reactions are a common side reaction, especially with strongly basic or sterically hindered nucleophiles.[8] This results in the formation of an alkene. The two main elimination pathways are E1 and E2.
E2 Mechanism: This is a one-step process where the base removes a proton from a carbon adjacent to the bromomethyl group, and the bromide ion is simultaneously eliminated.
E1 Mechanism: This is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction.
In general, hydrolysis products are favored under neutral conditions, while elimination products become more significant under basic conditions.[10]
Troubleshooting Guide
Problem 1: Rapid, Uncontrolled Hydrolysis of the Bromomethyl Group
If your bromomethyl compound is hydrolyzing too quickly, consider the following factors and solutions:
Factor
Explanation
Troubleshooting Steps
Base Concentration
A higher concentration of hydroxide or other basic nucleophiles will increase the rate of an SN2 reaction.
- Reduce the concentration of the base. - Use a weaker, non-nucleophilic base if only pH adjustment is needed.
Temperature
Higher temperatures increase the rate of both substitution and elimination reactions.
- Lower the reaction temperature. Running the reaction at 0 °C or even lower may significantly reduce the rate of hydrolysis.[11]
Solvent
Polar aprotic solvents (e.g., DMF, DMSO, acetone) favor SN2 reactions by solvating the cation, leaving the nucleophile more reactive.[8] Polar protic solvents (e.g., water, ethanol) favor SN1 reactions by stabilizing the carbocation intermediate.[7]
- For SN2-prone substrates, consider switching to a less polar or a protic solvent to decrease the nucleophilicity of the base. - For SN1-prone substrates, a less polar solvent will destabilize the carbocation and slow the reaction.
Problem 2: Low Yield of the Desired Substitution Product
If you are aiming for a substitution reaction with a nucleophile other than hydroxide but are getting low yields and significant hydrolysis, here are some strategies:
Factor
Explanation
Troubleshooting Steps
Nucleophile Strength
If your desired nucleophile is weaker than hydroxide, hydrolysis will be a significant competing reaction in aqueous basic conditions.
- Ensure your nucleophile is sufficiently reactive. For example, when using an alcohol or thiol, deprotonating it with a suitable base (e.g., NaH, K2CO3) to form the more nucleophilic alkoxide or thiolate is crucial.[8] - Increase the concentration of your desired nucleophile relative to any water present.
Solvent Choice
The presence of water allows for competing hydrolysis.
- If possible, switch to an anhydrous polar aprotic solvent (e.g., dry DMF, acetonitrile) to eliminate water from the reaction mixture. This will prevent hydrolysis and enhance the reactivity of many nucleophiles.[8]
Problem 3: Formation of Elimination Byproducts
If you are observing significant amounts of alkene byproducts, consider these adjustments:
Factor
Explanation
Troubleshooting Steps
Base Strength and Steric Hindrance
Strong and/or bulky bases favor elimination over substitution.[8][12]
- Use a less sterically hindered and/or weaker base. For example, potassium carbonate is often a milder choice than sodium hydroxide for promoting substitution reactions.
Temperature
Higher temperatures generally favor elimination over substitution.
- Run the reaction at a lower temperature.
Visualizing Reaction Pathways
The following diagram illustrates the competing SN2 and E2 pathways for a primary bromomethyl compound under basic conditions.
Caption: Competing SN2 and E2 pathways for a primary alkyl bromide.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the consumption of the starting bromomethyl compound and the formation of products.
Materials:
TLC plates (e.g., silica gel 60 F254)
Developing chamber
Suitable solvent system (e.g., a mixture of hexane and ethyl acetate)
UV lamp for visualization
Staining solution (e.g., potassium permanganate) if compounds are not UV-active
Procedure:
Prepare a developing chamber with the chosen solvent system.
Spot a small amount of the reaction mixture onto the TLC plate baseline at various time points (e.g., t=0, 1h, 2h).
Also spot the starting material as a reference.
Develop the TLC plate in the chamber.
Visualize the spots under a UV lamp.
If necessary, stain the plate to visualize the spots.
The disappearance of the starting material spot and the appearance of new spots indicate the reaction is proceeding.[8]
Protocol 2: Controlled Hydrolysis of a Benzylic Bromide
Objective: To perform a controlled hydrolysis of 4-(bromomethyl)benzoic acid to 4-(hydroxymethyl)benzoic acid.
Materials:
4-(bromomethyl)benzoic acid
Potassium carbonate (K2CO3)
Acetone
Water
Hydrochloric acid (HCl) for acidification
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
Dissolve 4-(bromomethyl)benzoic acid in a mixture of acetone and water.
Add a slight excess of potassium carbonate.
Heat the mixture to a gentle reflux and stir.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature.
Carefully acidify the mixture with HCl to protonate the carboxylate and precipitate the product.
Collect the solid product by filtration, wash with cold water, and dry.
Advanced Topics
Protecting Groups for Molecules with Bromomethyl Functionality
In multi-step syntheses, it may be necessary to protect other functional groups in the molecule while reacting the bromomethyl group, or vice-versa. The choice of protecting group is crucial and must be orthogonal to the reaction conditions.
Acid-Labile Protecting Groups: Groups like tert-butyloxycarbonyl (BOC) for amines or tert-butyldimethylsilyl (TBDMS) for alcohols are generally stable under basic conditions used for SN2 reactions at the bromomethyl center.[13][14]
Base-Labile Protecting Groups: Groups like fluorenylmethyloxycarbonyl (Fmoc) for amines or acetate esters for alcohols would be cleaved under basic hydrolysis conditions and should be avoided.[15]
Decision-Making Workflow for Troubleshooting
This workflow can guide your troubleshooting process when encountering issues with reactions involving bromomethyl groups.
Caption: A decision-making workflow for troubleshooting common issues.
References
Benchchem. (n.d.). Optimizing reaction conditions for nucleophilic substitution with 4-(Bromomethyl)benzil.
Benchchem. (n.d.). Mechanism of action of (2S)-3-(bromomethyl)but-3-en-2-ol in specific reactions.
Shaalaa.com. (2016, December 29). Discuss the Mechanism of Alkaline Hydrolysis of Bromomethane. Chemistry.
Chemistry LibreTexts. (2019, December 30). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
Filo. (2025, July 31). VII) Explain the mechanism of alkaline hydrolysis of bromomethane. VIII)...
Wuts, P. G. M. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 3-24.
University of Waterloo. (n.d.). Hydrolysis.
Doc Brown's Chemistry. (n.d.). Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms.
ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.
Doc Brown's Chemistry. (n.d.). Hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis.
BYJU'S. (2021, July 14). SN1 and SN2 Reaction of Haloalkanes.
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions.
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
YouTube. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism.
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions.
Technical Support Center: Purification of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield. Troubleshooting Guide This section addresses specific, common issues encountered during the p...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of 2-[4-(bromomethyl)oxan-4-yl]acetic acid in a direct question-and-answer format.
Question 1: My overall yield is significantly lower than expected after the purification workup. What are the likely causes?
Answer:
Low recovery can stem from several stages of the purification process. The primary suspects are incomplete reactions or mechanical losses, but chemical degradation and suboptimal separation conditions are also common culprits.
Incomplete Initial Reaction: Before purification, always verify reaction completion using a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, they may complicate purification and lead to a perceived low yield of the desired product.
Suboptimal Acid-Base Extraction: As a carboxylic acid, your target compound is soluble in aqueous base.[1] However, using a strong base (like NaOH) could potentially lead to hydrolysis of the bromomethyl group. More critically, if the pH is not sufficiently acidic (at least 2-3 pH units below the pKa of the carboxylic acid) during the re-precipitation step, your product will remain partially dissolved in the aqueous layer and be lost.[1][2]
Excessive Solvent in Recrystallization: The single most common error in recrystallization is using too much solvent to dissolve the crude product.[3] The goal is to create a saturated solution at high temperature. Using an excessive volume will result in the product remaining in the mother liquor upon cooling, drastically reducing recovery. Always use the minimum amount of hot solvent required for complete dissolution.
Decomposition on Silica Gel: Standard silica gel is inherently acidic, which can cause degradation of sensitive compounds. The bromomethyl group on the oxane ring, while not as reactive as a true benzylic bromide, can still be susceptible to nucleophilic attack or elimination under acidic conditions, especially during long exposure on a column.
Question 2: After column chromatography, my product is still contaminated with a non-polar impurity. How can I improve the separation?
Answer:
This is a classic chromatography challenge indicating that the chosen solvent system (eluent) does not provide sufficient resolution between your product and the impurity.
TLC Analysis is Key: Before running a column, always perform a thorough TLC analysis with various solvent systems.[4] The goal is to find a solvent mixture where your product has an Rf value of approximately 0.25-0.35 and is well-separated from all impurities. A good starting point for a carboxylic acid like this is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).
Optimize Eluent Polarity: If the product and impurity are running too close together (low ΔRf), you need to adjust the eluent polarity.
If both spots are high on the TLC plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% Ethyl Acetate in Hexanes to 20%).
If both spots are low on the plate (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
Incorporate an Acidic Modifier: Carboxylic acids often streak or "tail" on silica gel columns, leading to poor separation.[5][6] This is due to interactions between the acidic proton of the analyte and the silica surface. Adding a small amount (0.5-1%) of acetic acid to your eluent can suppress this interaction by keeping the carboxylic acid fully protonated, resulting in sharper bands and improved separation.[5][6]
Question 3: My final product is a persistent oil and refuses to crystallize. What steps can I take?
Answer:
Failure to crystallize, or "oiling out," typically happens when the compound's melting point is below the temperature of the solution or when impurities are present that disrupt crystal lattice formation.[7]
Remove Residual Solvents: Ensure all solvents from the previous steps (e.g., extraction or chromatography) have been thoroughly removed under high vacuum. Even trace amounts of solvent can act as an impurity and inhibit crystallization.
Trituration: Try dissolving the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane). Then, slowly add a non-polar solvent in which it is insoluble (e.g., hexanes or petroleum ether) with vigorous stirring. This can often force the product to precipitate as a solid powder, which can then be filtered.
Induce Crystallization: If attempting recrystallization, slow cooling is crucial.[3] If no crystals form, try scratching the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites. Adding a "seed crystal" from a previous successful batch is also highly effective.
Re-evaluate Purity: If the product remains an oil, it is likely still impure. Consider re-purifying a small sample by chromatography and attempting crystallization again.
Frequently Asked Questions (FAQs)
Q1: What is the most robust, general-purpose purification strategy for 2-[4-(bromomethyl)oxan-4-yl]acetic acid?
A1: For most crude reaction mixtures, a two-stage approach is highly effective. First, perform an acid-base extraction to separate your acidic product from any neutral or basic impurities.[1] This is a powerful bulk purification step. Following the extraction, the isolated solid can be further purified by either recrystallization or flash column chromatography, depending on the nature of the remaining impurities. The diagram below outlines a general decision workflow.
Caption: Decision workflow for purification strategy.
Q2: Can you outline a detailed protocol for the acid-base extraction?
A2: Certainly. This technique leverages the acidic nature of your product to separate it from non-acidic byproducts.
Protocol 1: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base is preferable to a strong base like NaOH to minimize the risk of hydrolysis of the bromomethyl group. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product is now in the upper aqueous layer, while neutral/basic impurities remain in the lower organic layer (for DCM) or upper organic layer (for ethyl acetate).[2]
Isolate Aqueous Layer: Drain the aqueous layer into a clean Erlenmeyer flask. To ensure complete recovery, re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous extracts.
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 1M or 2M HCl, dropwise with stirring until the solution is acidic (pH ~2, check with pH paper).[2] Your purified product should precipitate as a solid.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts, and then with a small amount of cold non-polar solvent (like hexane) to aid in drying.
Drying: Dry the purified solid under high vacuum to constant weight.
Technical Support Center: Troubleshooting Low Reactivity of Neopentyl-like Bromides in Oxane Rings
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a significant and often frustrating challeng...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a significant and often frustrating challenge in organic synthesis: the inherently low reactivity of sterically hindered primary bromides, specifically those with a neopentyl-like architecture attached to or within an oxane ring system. Our goal is to provide you with a deep understanding of the underlying chemical principles and to offer practical, field-proven troubleshooting strategies to advance your projects.
This section addresses the fundamental reasons behind the low reactivity of these substrates. Understanding the "why" is the first step toward a successful solution.
Q1: Why is my neopentyl-like bromide derivative so unreactive towards nucleophilic substitution?
A1: The low reactivity is a classic case of severe steric hindrance. While the bromide is attached to a primary carbon, the adjacent (beta) carbon is quaternary (a "tert-butyl group"). This bulky group effectively shields the back of the electrophilic carbon, physically blocking the required backside attack of the nucleophile for a standard Sₙ2 reaction to proceed.[1][2][3] The reaction rate for a neopentyl halide can be up to 100,000 times slower than for a simple primary alkyl halide like ethyl bromide.[4][5]
Caption: Troubleshooting decision tree for neopentyl-like bromide reactions.
Issue 1: The reaction is extremely slow or shows no product formation under standard Sₙ2 conditions.
Underlying Cause: The Sₙ2 activation energy barrier is too high due to steric hindrance.
Troubleshooting & Optimization:
Solvent Selection is Critical: The choice of solvent can dramatically alter reaction rates. Protic solvents (like methanol, ethanol, water) form a "solvent cage" around the nucleophile through hydrogen bonding, lowering its energy and reactivity.
[6] * Action: Switch to a polar aprotic solvent . These solvents solvate the counter-cation but leave the nucleophile "naked" and highly reactive. [7][8]This significantly increases the rate of Sₙ2 reactions.
[8] 2. Increase Temperature: Raising the temperature provides the energy needed to overcome the activation barrier. However, this must be done cautiously, as higher temperatures can also promote unwanted elimination and rearrangement side reactions.
[9] * Action: Set up parallel reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor for product formation versus byproduct formation.
Improve the Leaving Group: While bromide is a good leaving group, it may not be sufficient for this challenging substrate.
Action: Convert the bromide to an iodide in-situ using a Finkelstein reaction (see Protocol 2). Iodide is a better leaving group and can significantly accelerate the reaction. [10]A kinetic study on neopentyl systems showed that iodide and bromide were more reactive than sulfonate esters like tosylate, and triflate was the most reactive of all.
[5][10]
Solvent Type
Examples
Effect on Sₙ2 Rate
Rationale
Polar Aprotic (Recommended)
DMSO, DMF, Acetonitrile
Increases Rate
Solvates cation, leaves nucleophile "naked" and more reactive. [7][11]
| Polar Protic (Avoid) | Water, Methanol, Ethanol | Decreases Rate | Solvates and stabilizes the nucleophile via H-bonding, reducing its reactivity. [6][7]|
Issue 2: My analysis shows the formation of rearranged substitution or elimination products.
Underlying Cause: The reaction conditions are promoting a competing Sₙ1/E1 pathway. This is favored by conditions that stabilize carbocation formation, such as polar protic solvents and high temperatures.
[12][13]* Troubleshooting & Optimization:
Suppress Carbocation Formation: The key is to shift the reaction conditions away from those that favor the Sₙ1 mechanism.
Action: Lower the reaction temperature immediately.
Action: As with Issue 1, switch from any protic or ionizing solvent to a polar aprotic solvent like DMF or DMSO. [11]These solvents do not effectively stabilize the carbocation intermediate, thus disfavoring the Sₙ1 pathway.
Caption: The Sₙ1 pathway leads to rearranged products via a more stable carbocation.
Issue 3: The primary side product is from elimination (alkene formation).
Underlying Cause: The nucleophile is acting as a base, and the E2 pathway is competing with or dominating the Sₙ2 pathway. This is common with strongly basic nucleophiles like alkoxides, especially at elevated temperatures.
[14][15]* Troubleshooting & Optimization:
Reduce Basicity: Favor nucleophilicity over basicity.
Action: Lower the reaction temperature. E2 reactions often have a higher activation energy than Sₙ2, so lowering the temperature can favor substitution.
Action: If possible, switch to a less basic but still potent nucleophile. For example, when forming an ether, if you are using sodium ethoxide, consider if the reaction could be redesigned to use a more hindered but less basic alcohol as the nucleophile under different conditions.
When optimization of standard conditions fails, a change in strategy is required.
Protocol 1: Optimizing Sₙ2 Conditions via Solvent and Temperature Screening
Setup: In parallel reaction vials, dissolve the neopentyl-like bromide (1.0 equiv) and the nucleophile (1.5-2.0 equiv).
Solvent Addition: To separate vials, add anhydrous DMSO, DMF, and Acetonitrile.
Heating: Place the vials in heating blocks set to 60 °C, 80 °C, and 100 °C.
Monitoring: After 12, 24, and 48 hours, take aliquots from each reaction. Quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by LCMS or GCMS to determine the ratio of starting material, desired product, and byproducts.
Analysis: Identify the condition that provides the best conversion to the desired product with minimal side reactions.
Protocol 2: In-situ Conversion to a More Reactive Neopentyl-like Iodide (Finkelstein Reaction)
This protocol enhances reactivity by swapping the bromide for a more labile iodide leaving group.
Reagents: To a solution of your neopentyl-like bromide (1.0 equiv) in anhydrous acetone or DMF, add sodium iodide (3.0-5.0 equiv).
Reaction: Heat the mixture to reflux until TLC or LCMS analysis shows complete or maximal conversion of the bromide to the iodide. Sodium bromide will precipitate from the acetone, driving the equilibrium.
Nucleophilic Addition: Cool the reaction mixture slightly and add your nucleophile (1.5 equiv).
Heating & Monitoring: Re-heat the reaction to the optimal temperature determined in Protocol 1 and monitor for product formation.
Protocol 3: Alternative Strategy - Nickel-Catalyzed Cross-Coupling
For particularly stubborn substrates where Sₙ2/Sₙ1 pathways fail, modern transition-metal catalysis offers a powerful alternative by proceeding through a radical-based mechanism that is not constrained by steric hindrance in the same way.
[16][17]
Inert Atmosphere: In an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add the neopentyl-like bromide (1.5 equiv), your coupling partner (e.g., an aryl bromide, 1.0 equiv), and activated zinc dust (2.0 equiv).
Catalyst Preparation: In a separate vial, prepare a solution of a suitable nickel catalyst (e.g., NiCl₂(dme)) and ligand (e.g., a bipyridine or phosphine ligand) in anhydrous THF or DMF.
Reaction Initiation: Add the catalyst solution to the substrate mixture.
Reaction & Monitoring: Seal the vial and stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: Upon completion, quench the reaction carefully with 1 M HCl and extract the product with an appropriate organic solvent.
[18]
References
Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. (2022, June 2). ACS Omega. [Link]
Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. Chemistry Steps. [Link]
OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. Organic Chemistry. [Link]
Chemistry LibreTexts. (2023, January 22). SN2 Substitution Reactions and Alkyl Moiety. Chemistry LibreTexts. [Link]
OpenOChem Learn. SN2 Effect of Solvent. OpenOChem Learn. [Link]
Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]
ACS Publications. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms? Quora. [Link]
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]
Reddit. (2020, August 21). For SN2 reactions, neopentyl bromide has a primary alpha carbon but a tertiary beta carbon so it has steric hindrance. Does that rule apply to the structures I drew? Reddit. [Link]
Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
Chemistry Stack Exchange. (2018, July 8). Does neopentyl halide undergo SN1? Chemistry Stack Exchange. [Link]
Chemistry (Theory). (2025, December 5). Explain why neopentylbromide undergoes nucleophilic substitution reactions very slowly. Chemistry (Theory). [Link]
PREPARATION OF ETHERS. SYNTHETIC USES OF SUBSTITUTION AND ELIMINATION REACTIONS. [Link]
ACS Publications. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. [Link]
Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]
Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. Chem 2310. [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Chemistry LibreTexts. (2024, September 30). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
CK-12 Foundation. (2026, January 6). Preparation of Ethers. CK-12 Foundation. [Link]
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
ACS Publications. (2014, January 10). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry. [Link]
YouTube. (2019, June 6). Substitution Reactions of Neopentyl Halides. YouTube. [Link]
National Institutes of Health. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. National Institutes of Health. [Link]
Royal Society of Chemistry. Bimolecular nucleophilic substitution (SN2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Technical Support Center: Separation of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid Isomers by HPLC
Welcome to the technical support center for the HPLC separation of 2-[4-(bromomethyl)oxan-4-yl]acetic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the HPLC separation of 2-[4-(bromomethyl)oxan-4-yl]acetic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these isomers is critical for ensuring the purity and efficacy of pharmaceutical compounds, and this resource will help you navigate the challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC separation of 2-[4-(bromomethyl)oxan-4-yl]acetic acid isomers. Each problem is followed by a step-by-step troubleshooting plan, explaining the scientific reasoning behind the proposed solutions.
Issue 1: Poor or No Resolution Between Isomers
Symptoms:
A single, broad peak is observed instead of two distinct peaks for the isomers.
Peaks are significantly overlapped, preventing accurate quantification.
Root Causes and Solutions:
Poor resolution is often a result of an unoptimized mobile phase, an inappropriate stationary phase, or unsuitable chromatographic conditions. The key is to exploit the subtle physicochemical differences between the isomers.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for poor isomer resolution.
Step-by-Step Protocol:
Evaluate the Stationary Phase:
C18 Columns: While standard C18 columns are a good starting point for reversed-phase HPLC, they may not provide sufficient selectivity for closely related isomers.[1] The separation on these columns is primarily driven by hydrophobicity, and if the isomers have very similar hydrophobic characteristics, co-elution can occur.
Alternative Stationary Phases: Consider columns with different selectivities.
Phenyl-Hexyl or Biphenyl Phases: These columns can offer alternative selectivities through π-π interactions with the aromatic rings of the isomers, if applicable.[2]
Polar-Embedded Phases: Columns with embedded polar groups (e.g., amide or carbamate) can provide different interactions and may improve the separation of polar analytes.[3][4]
Chiral Stationary Phases (CSPs): If the isomers are enantiomers or diastereomers, a chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.[5][6][7]
Optimize the Mobile Phase:
Reversed-Phase:
Organic Modifier: Systematically vary the ratio of organic solvent (acetonitrile or methanol) to water. Acetonitrile often provides better selectivity for isomers than methanol.
pH: The carboxylic acid moiety in your analyte is ionizable. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity. A pH around 2.5-3.5 will suppress the ionization of the carboxylic acid, leading to increased retention.
Additives: The use of ion-pairing reagents or buffers can sometimes improve peak shape and resolution.
Normal-Phase:
If reversed-phase fails, normal-phase HPLC on a silica or cyano-bonded column can be an effective alternative.[3] Mobile phases typically consist of a non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol.
Adjust Temperature and Flow Rate:
Temperature: Lowering the column temperature can sometimes enhance selectivity, although it may lead to broader peaks. Conversely, increasing the temperature can improve efficiency but may reduce selectivity.
Flow Rate: A lower flow rate generally leads to better resolution, but at the cost of longer analysis times.
Issue 2: Peak Tailing or Fronting
Symptoms:
Asymmetrical peaks with a "tail" or "front."
Root Causes and Solutions:
Peak asymmetry is often caused by secondary interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
Potential Cause
Recommended Action
Scientific Rationale
Secondary Silanol Interactions
Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Free silanol groups on the silica support can interact with basic sites on the analyte, causing tailing. A competitive base will mask these sites.
Column Overload
Reduce the injection volume or the concentration of the sample.
Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Mobile Phase pH
Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
If the mobile phase pH is close to the pKa of the carboxylic acid, a mixed ionic state can exist, leading to peak tailing.
Column Contamination or Degradation
Wash the column with a strong solvent or replace it if necessary.
Contaminants or a void in the column packing can lead to poor peak shape.
Issue 3: Irreproducible Retention Times
Symptoms:
Retention times shift significantly between injections or between different days.
Root Causes and Solutions:
Inconsistent retention times are typically due to a lack of system equilibration, changes in the mobile phase composition, or fluctuations in temperature.
Troubleshooting Checklist:
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. This is especially important for gradient methods.
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Evaporation of the organic component can alter the mobile phase composition and affect retention times.
Column Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause shifts in retention.
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for method development for the separation of 2-[4-(bromomethyl)oxan-4-yl]acetic acid isomers?
A good starting point would be a reversed-phase method on a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
Recommended Starting Conditions:
Parameter
Recommendation
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10-90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 210 nm (or based on the analyte's chromophore)
This initial gradient run will help determine the approximate elution conditions for the isomers.[8]
Q2: How do I choose between normal-phase and reversed-phase HPLC for this separation?
The choice depends on the polarity of the isomers.
Reversed-Phase: This is the most common and generally preferred method due to its robustness and compatibility with aqueous samples. It is suitable for moderately polar to non-polar compounds.
Normal-Phase: This is a good alternative if the isomers are not well-retained or poorly resolved in reversed-phase. It is particularly effective for separating isomers with different polar functional groups.[3]
Q3: What are the best practices for sample preparation?
Dissolve the sample in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition to avoid peak distortion.
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Ensure the sample concentration is within the linear range of the detector.
Q4: My isomers are chiral. What type of chiral stationary phase should I use?
For chiral separations, polysaccharide-based CSPs are a versatile choice.[5][6]
Cellulose-based CSPs (e.g., Chiralcel OD, AD): These are often effective in both normal-phase and reversed-phase modes.
Amylose-based CSPs (e.g., Chiralpak AS): These can offer complementary selectivity to cellulose-based phases.
The selection of the appropriate chiral column and mobile phase often requires screening a variety of conditions.[9]
Q5: Can I use mass spectrometry (MS) for detection?
Yes, LC-MS can be a powerful tool, especially if the isomers have the same UV spectrum.[10] The mass spectrometer can provide additional confirmation of the identity of the peaks. Ensure that the mobile phase additives are volatile and compatible with the MS interface (e.g., formic acid, ammonium acetate).
References
Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. Available at: [Link]
High-performance liquid chromatographic separation of position isomers using metal-organic framework MIL-53(Al) as the stationary phase - PubMed. Available at: [Link]
Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available at: [Link]
separation of positional isomers - Chromatography Forum. Available at: [Link]
Separation of positional isomers on a calix[2]arene-methylsiloxane polymer as stationary phase in capillary GC | Request PDF - ResearchGate. Available at: [Link]
Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis - ResearchGate. Available at: [Link]
Analytical Methods - RSC Publishing. Available at: [Link]
Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum - PubMed. Available at: [Link]
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]
Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. Available at: [Link]
Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1) | LCGC International. Available at: [Link]
Handling moisture sensitivity of bromomethyl acetic acid intermediates
Welcome to the technical support guide for handling moisture-sensitive bromo-acetyl intermediates, such as 2-bromoethyl acetate. These reagents are powerful alkylating agents, indispensable in pharmaceutical synthesis fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for handling moisture-sensitive bromo-acetyl intermediates, such as 2-bromoethyl acetate. These reagents are powerful alkylating agents, indispensable in pharmaceutical synthesis for introducing acetate-protected ethyl groups.[1] However, their high reactivity also makes them exceptionally sensitive to moisture, which can compromise experimental outcomes. This guide provides expert insights, troubleshooting solutions, and validated protocols to ensure the integrity of your reagents and the success of your research.
Frequently Asked Questions (FAQs)
Q1: Why are bromo-acetyl intermediates so sensitive to moisture?
The sensitivity of these intermediates stems from the chemical nature of the ester group. The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack by water. This process, known as hydrolysis, is often accelerated in the presence of acids or bases.[2] The reaction breaks the ester bond, leading to the formation of bromoacetic acid (or a related bromo-alcohol) and the corresponding alcohol, which are often unreactive in the desired subsequent alkylation step.[3][4]
Q2: What are the primary signs of reagent degradation?
Degradation can manifest in several ways:
Visual Cues: A pure reagent should be a clear, colorless to light-yellow liquid. The presence of solid precipitates (bromoacetic acid is a solid at room temperature) or significant color change can indicate decomposition.
Pressure Buildup: Hydrolysis can generate hydrogen bromide gas, especially under thermal stress, which can cause pressure to build inside the container.[5] A hissing sound upon opening the cap is a clear warning sign.
Acrid Odor: A sharp, acidic odor, different from the typical pungent smell of the ester, may indicate the presence of acidic degradation products like HBr or bromoacetic acid.[6]
Analytical Evidence: The most definitive sign is observing unexpected peaks in analytical runs (TLC, GC, LC-MS, NMR) corresponding to the hydrolysis products.
Q3: How should I properly store bromo-acetyl intermediates?
Proper storage is the most critical factor in preserving the reagent's integrity. The following conditions are mandatory:
Inert Atmosphere: The bottle should always be stored under a dry, inert atmosphere (e.g., nitrogen or argon) to displace moisture-laden air.[7][8]
Tight Sealing: Ensure the container cap is tightly sealed. Using a cap with a PTFE liner is highly recommended. Parafilm can be wrapped around the cap for an additional barrier.[9][10]
Cool and Dry Location: Store the container in a cool, dry, and well-ventilated place, away from heat sources, sparks, or open flames.[2][11] Refrigeration (2-8°C) is often recommended.[7][8]
Avoid Incompatibles: Store separately from strong oxidizing agents, acids, bases, and reducing agents, as these can catalyze decomposition.[2][12]
Q4: Can I still use a reagent that shows some signs of degradation?
Using a partially degraded reagent is strongly discouraged as it will introduce impurities into your reaction and lead to inaccurate stoichiometry, resulting in low yields and complex purification.[3] If use is unavoidable, the material should be purified by fractional distillation under reduced pressure. However, this carries its own risks and should only be performed by experienced chemists with appropriate safety precautions.[13][14] The most reliable approach is to use a fresh bottle of the reagent.
Hydrolysis Mechanism
The fundamental cause of degradation is the hydrolysis of the ester. The diagram below illustrates the nucleophilic attack of water on the carbonyl carbon of 2-bromoethyl acetate, leading to the formation of 2-bromoethanol and acetic acid. In the presence of the bromo-substituent, the degradation pathway can be more complex, potentially leading to bromoacetic acid and ethanol.
Caption: Hydrolysis of 2-Bromoethyl Acetate.
Troubleshooting Guide
Encountering issues during your experiment? This guide provides a systematic approach to diagnosing and resolving common problems associated with the use of bromo-acetyl intermediates.
Problem
Potential Cause
Recommended Solution
Low or No Yield of Alkylated Product
Degraded Reagent: The most common cause. The bromo-acetyl intermediate has been hydrolyzed by moisture, reducing the concentration of the active alkylating agent.
Verify Reagent Quality: Before starting, run a quick quality check (e.g., GC-MS or ¹H NMR) on the reagent. Use a fresh, properly stored bottle if degradation is confirmed.[15]
Wet Solvents/Reagents: Residual moisture in your reaction solvent or other reagents is hydrolyzing the intermediate in situ.
Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Dry other reagents as appropriate for your specific reaction conditions.[16]
Inappropriate Base: Using a strong, nucleophilic base (e.g., NaOH, KOH) can cause saponification (base-catalyzed hydrolysis) of the ester.[3]
Select a Non-Nucleophilic Base: Use a non-hydroxide base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) for reactions requiring a base.[3]
TLC/LC-MS Shows Impurity with Carboxylic Acid
Saponification: The ester group of your desired product or the starting material has been hydrolyzed during the reaction or workup due to exposure to basic conditions.
Modify Workup: Neutralize the reaction mixture promptly and avoid prolonged exposure to high pH. Use a mild acid for quenching.[3]
Reaction Fails to Reach Completion
Incorrect Stoichiometry: If the bromo-acetyl intermediate is partially degraded, the actual molar amount added is less than calculated, leaving your substrate in excess.
Use Fresh Reagent: Start the reaction again with a new, unopened bottle of the intermediate to ensure accurate stoichiometry.
Insufficient Activation: For some substrates, the reaction may require heating or a stronger, non-nucleophilic base to proceed efficiently.
Optimize Reaction Conditions: Increase the reaction temperature moderately or switch to a stronger base like NaH in an anhydrous solvent (e.g., THF, DMF).[3]
Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this logical workflow to identify the root cause.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: Proper Handling and Dispensing
This protocol minimizes exposure of the reagent to atmospheric moisture.
Preparation: Before opening the bottle, ensure you have a dry, inert gas source (argon or nitrogen) with a needle adapter, a clean and dry syringe, and your reaction vessel assembled and under an inert atmosphere.
Equilibration: If the reagent is stored in a refrigerator, allow the bottle to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold liquid.
Inert Gas Blanket: Carefully open the bottle and immediately insert a needle connected to the inert gas line to maintain a positive pressure of dry gas. Use a second needle as a vent.
Dispensing: Use a dry syringe to withdraw the required volume of the liquid. The syringe should be flushed with inert gas before use.
Transfer: Quickly transfer the reagent to your reaction vessel, injecting it through a rubber septum against a positive flow of inert gas.
Resealing: Remove the needles from the reagent bottle, quickly reseal the cap tightly, and wrap with Parafilm.
Storage: Return the bottle to its designated cool, dry storage location.[9][10][11]
Protocol 2: Quality Control via ¹H NMR
A quick proton NMR can verify the purity of your bromo-acetyl intermediate.
Sample Preparation: Under an inert atmosphere, withdraw a small aliquot (~5-10 µL) of the intermediate and dissolve it in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
Acquisition: Acquire a standard ¹H NMR spectrum.
Analysis:
For 2-Bromoethyl Acetate: Look for the characteristic singlets and triplets of the main compound. The presence of a broad singlet corresponding to a carboxylic acid proton (bromoacetic acid) or new signals corresponding to 2-bromoethanol indicates hydrolysis.
Compare the integration of impurity peaks to the main compound peaks to estimate the level of degradation. If impurities exceed 1-2%, the reagent's quality is questionable for sensitive reactions.
Protocol 3: Drying Reaction Solvents
Using anhydrous solvents is non-negotiable.
Choice of Drying Agent: Select a drying agent compatible with your solvent. For common solvents like THF or Dichloromethane, molecular sieves (3Å or 4Å) or distillation from a reactive drying agent are effective. For ethyl acetate, anhydrous sodium sulfate or magnesium sulfate is commonly used after an initial wash with brine to remove bulk water.[16]
Procedure with Molecular Sieves (for non-protic solvents):
Activate the molecular sieves by heating them in a vacuum oven overnight at >150°C.
Allow the sieves to cool to room temperature under vacuum or in a desiccator.
Add the activated sieves (approx. 5-10% w/v) to your solvent in a bottle equipped with a septa cap.
Allow the solvent to stand over the sieves for at least 24 hours before use.
Withdraw the dry solvent using a dry syringe under an inert atmosphere.
References
New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]
Technical Support Center: Optimizing Recrystallization Solvents for Oxane-Acetic Acid Derivatives
Welcome to the technical support center dedicated to the purification of oxane-acetic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, sci...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the purification of oxane-acetic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with solvent selection for recrystallization. Our focus is on providing practical, experience-driven insights to ensure the highest purity and yield for your compounds.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the recrystallization of oxane-acetic acid derivatives.
Q1: What are the essential characteristics of an ideal recrystallization solvent?
An ideal recrystallization solvent should exhibit a steep solubility curve for the compound of interest; it should dissolve the compound well at its boiling point but poorly at low temperatures (e.g., room temperature or 0°C).[1][2][3] This temperature-dependent solubility is crucial for maximizing crystal recovery upon cooling.[1] Additionally, the solvent should either not dissolve impurities at all or keep them dissolved at all temperatures. Other important properties include chemical inertness towards the compound, a boiling point below the compound's melting point to prevent "oiling out," and sufficient volatility for easy removal from the final crystals.[1][4][5]
Q2: How can I quickly screen for a suitable solvent?
A preliminary solvent screen can be performed on a small scale. Place a small amount of your crude oxane-acetic acid derivative into several test tubes and add a small volume of different solvents. Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[3] Then, gently heat the mixtures to the solvent's boiling point. A suitable solvent will completely dissolve the compound when hot.[3] Finally, allow the solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a promising candidate for larger-scale recrystallization.[6]
Q3: My compound is either too soluble or insoluble in all my test solvents. What is the next step?
When a single solvent doesn't meet the required criteria, a binary (or mixed) solvent system is often effective.[7] This involves using two miscible solvents.[1][8] One solvent should readily dissolve the oxane-acetic acid derivative (the "good" or "soluble" solvent), while the other should be a poor solvent for the compound (the "bad" or "anti-solvent").[9][10] The compound is first dissolved in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point has been reached.[9] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: What does "oiling out" mean, and how can I avoid it?
"Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals.[11][12] This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities that depress the melting point.[11][13] The resulting "oil" can trap impurities, hindering purification.[7][12] To prevent this, you can try adding more of the "good" solvent to lower the saturation temperature, or switch to a lower-boiling point solvent. Slowing the cooling rate can also favor crystal formation over oiling out.[13][14]
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex recrystallization challenges.
Problem 1: No Crystals Form Upon Cooling
Q: I've cooled my solution, but no crystals have appeared. What's wrong?
This is a common issue that can arise from several factors. The most likely cause is that the solution is not supersaturated, meaning too much solvent was used.[6][13][15]
Solutions:
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[5][15] Once the volume is reduced, allow it to cool again. You can test for saturation by dipping a glass rod into the solution and letting the solvent evaporate; a solid residue indicates a saturated solution.[11]
Induce Crystallization: If the solution is supersaturated but crystals haven't formed, crystallization may need to be initiated.[6][16]
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[5][6][16] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: Add a tiny "seed" crystal of the pure compound to the solution.[6][16] This provides a template for other molecules to crystallize upon.
Further Cooling: If crystals still haven't formed at room temperature, try cooling the solution in an ice-water bath.[16]
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Q: My compound is separating as an oily liquid. How can I get it to crystallize?
As mentioned in the FAQs, "oiling out" is a significant challenge. It indicates that the compound is coming out of solution above its melting point.[11][13]
Solutions:
Adjust Solvent System:
Add More Solvent: Re-heat the solution and add more of the primary solvent to decrease the saturation concentration, thereby lowering the temperature at which the compound precipitates.[11][15]
Change Solvents: Select a solvent with a lower boiling point.
Modify Binary System: In a two-solvent system, try adjusting the ratio of the "good" to "bad" solvent.
Slow Down Cooling: Rapid cooling can favor the formation of an oil.[14] Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help to slow the cooling rate.
Remove Impurities: High levels of impurities can significantly depress the melting point of your compound, leading to oiling out.[7][11] If you suspect this is the case, consider a preliminary purification step. Using activated charcoal during the recrystallization can help remove colored, high-molecular-weight impurities.[14][17]
Problem 3: Poor Recovery / Low Yield
Q: I got pure crystals, but my yield is very low. How can I improve it?
A low yield can be frustrating, but it's often correctable. The primary reason for low recovery is the compound remaining dissolved in the cold mother liquor.[6][11]
Solutions:
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[6] Excess solvent will lead to greater losses.
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound.
"Second Crop" of Crystals: The filtrate (mother liquor) from the first filtration can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.[18]
Check for Premature Crystallization: If the compound crystallizes too early, for example during a hot filtration step, it can lead to losses.[15] To prevent this, use a slight excess of solvent during hot filtration and then boil it off before the final cooling step.
Problem 4: Impurities Co-crystallize with the Product
Q: My final product is still impure. How can I improve the purification?
The goal of recrystallization is to separate your desired compound from impurities. If impurities are co-crystallizing, your solvent system may not be selective enough.
Solutions:
Solvent Selection: The ideal solvent should keep impurities dissolved at all temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests on the impurities if they are known.
Activated Charcoal: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be very effective.[17] The charcoal adsorbs the impurities, which are then removed by hot gravity filtration.[17] Be cautious not to add too much, as it can also adsorb your product.[11]
Slow Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[11] A slower, more controlled cooling process allows for the formation of purer crystals.[19]
Purity Analysis: After recrystallization, it is crucial to assess the purity of your product. Techniques such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are highly effective for this purpose.[20][21][22]
Experimental Protocols and Data
To aid in your experimental design, the following sections provide standardized protocols and useful data.
Protocol 1: Systematic Single-Solvent Screening
Preparation: Place approximately 20-30 mg of your crude oxane-acetic acid derivative into several small test tubes.
Solvent Addition (Room Temp): To each tube, add a different potential solvent dropwise (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane), just enough to cover the solid. Agitate and observe solubility. A good candidate will show poor solubility.
Heating: Place the test tubes that showed poor room-temperature solubility in a hot water or sand bath and bring the solvent to a boil. Add more of the respective hot solvent dropwise until the solid just dissolves. Record the approximate volume needed.
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.
Ice Bath: Place the tubes that have formed crystals in an ice-water bath for 10-15 minutes to maximize crystal yield.
Evaluation: Assess the quantity and quality of the crystals formed in each solvent to select the best candidate for a larger-scale recrystallization.
Protocol 2: Developing a Binary Solvent System
Select Solvents: Choose a "good" solvent in which your compound is highly soluble and a miscible "bad" solvent (anti-solvent) in which it is poorly soluble.
Dissolution: In an Erlenmeyer flask, dissolve your crude compound in the minimum amount of the hot "good" solvent.
Addition of Anti-solvent: While keeping the solution hot, add the "bad" solvent dropwise until you observe persistent cloudiness (turbidity).
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
Further Cooling & Collection: Once at room temperature, place the flask in an ice bath to complete the crystallization. Collect the crystals by vacuum filtration.
Table 1: Properties of Common Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity Index
Dielectric Constant (ε)
Safety Notes
Water
100
10.2
80.1
Non-flammable, non-toxic.
Ethanol
78
5.2
24.5
Flammable.
Methanol
65
6.6
32.7
Flammable, toxic.
Isopropanol
82
4.3
19.9
Flammable.
Acetone
56
5.4
20.7
Highly flammable, volatile.
Ethyl Acetate
77
4.3
6.0
Flammable.
Heptane
98
0.0
1.9
Flammable.
Toluene
111
2.3
2.4
Flammable, toxic.
Note: Polarity Index and Dielectric Constant are indicators of a solvent's polarity. "Like dissolves like" is a useful guiding principle.[1]
Advanced Solvent Selection Strategies
For challenging separations, computational models can predict suitable solvents, saving significant experimental time.
Hansen Solubility Parameters (HSP): This method breaks down solubility into three parameters: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[23][24] A solvent will dissolve a solute if their Hansen parameters are similar.[23]
COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties like solubility with high accuracy, aiding in the rational selection of solvents and even screening for co-crystal formers.[25][26][27]
Visual Workflow Guides
The following diagrams illustrate logical workflows for common recrystallization challenges.
Caption: A decision tree for systematic solvent selection.
Caption: A workflow for troubleshooting the "oiling out" phenomenon.
References
Recrystallization I. (n.d.). Retrieved from [Link]
Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods? Retrieved from [Link]
Loschen, C., & Klamt, A. (2015). A New Hybrid Virtual Screening Model for Predicting Solvate Formation Propensity in Pharmaceutical Crystallization. ACS Publications. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
CREG. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved from [Link]
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
Crystallisation Techniques. (2006, January 8). Retrieved from [Link]
Pharmaceutical Sciences. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]
Guide for crystallization. (n.d.). Retrieved from [Link]
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]
PubMed. (2015, June 15). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
CompTox Chemicals Dashboard. (2025, October 15). Acetic acid--oxan-4-amine (1/1) Properties. Retrieved from [Link]
National Center for Biotechnology Information. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]
Software for Chemistry & Materials. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Solvent-screening and co-crystal screening for drug development with COSMO-RS. Retrieved from [Link]
Hansen Solubility Parameters 2000.pdf. (n.d.). Retrieved from [Link]
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
Homework.Study.com. (n.d.). Why should activated carbon be used during recrystallization?. Retrieved from [Link]
Reddit. (2012, February 7). Help! Recrystallization sources of error.. Retrieved from [Link]
Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
ResearchGate. (2025, August 5). Development of Crystallization Processes Using the COSMO-RS Method. Retrieved from [Link]
Homework.Study.com. (n.d.). Why would using a binary solvent in a recrystallization experiment be more advantageous than using a single solvent?. Retrieved from [Link]
TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology. Retrieved from [Link]
PubMed. (n.d.). Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine. Retrieved from [Link]
Mettler Toledo. (n.d.). DSC purity. Retrieved from [Link]
Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]
AZoM. (2018, June 27). DSC Purity Determination. Retrieved from [Link]
Validating purity of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid using LC-MS
Executive Summary: The Case for Mass Spectrometry In the synthesis of functionalized scaffolds like 2-[4-(Bromomethyl)oxan-4-yl]acetic acid , traditional HPLC-UV methods often fail to provide the necessary specificity. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Case for Mass Spectrometry
In the synthesis of functionalized scaffolds like 2-[4-(Bromomethyl)oxan-4-yl]acetic acid , traditional HPLC-UV methods often fail to provide the necessary specificity. This molecule lacks a strong chromophore (containing only a carboxylic acid and an ether linkage), forcing UV detection to non-specific low wavelengths (205–210 nm). At these wavelengths, solvent cut-off noise and interference from non-UV-active buffer salts compromise the Limit of Quantitation (LOQ).
This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior alternative. By leveraging the distinct isotopic signature of the bromine atom and the ionization efficiency of the carboxylic acid, we can achieve a 100-fold increase in sensitivity and absolute structural specificity against hydrolyzed impurities that UV detection misses.
Chemical Context & The "Silent" Impurities
To validate purity, one must understand the molecule's degradation pathways. The bromomethyl group on the oxane ring is a reactive electrophile.
with yields the alcohol analog. This is the most common process impurity.
Critical Impurity (Elimination): Loss of HBr yields the exocyclic alkene.
The Analytical Challenge:
The target molecule and its hydrolyzed impurity (
) have nearly identical UV absorption profiles (end-absorption only). A UV purity assay might report 99% purity while masking 5% of the hydrolyzed contaminant co-eluting under the main peak. LC-MS resolves this by mass ( 235 vs. 173) and isotopic pattern.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of LC-MS against the industry standards (HPLC-UV and NMR) for this specific application.
Feature
LC-MS (Recommended)
HPLC-UV (Standard)
1H-NMR (Structural)
Detection Principle
Mass-to-charge ratio ()
UV Absorption (210 nm)
Proton Chemical Shift
Specificity
High. Distinguishes Br isotopes () and separates impurities by mass.
Low. Cannot distinguish Target vs. Hydrolyzed impurity if co-eluting.
High. Excellent for structure, but poor for trace quantification.
Sensitivity (LOQ)
< 10 ng/mL. Ideal for trace impurity analysis.
~10 µg/mL. Limited by solvent noise at low wavelengths.
~1 mg/mL. Insufficient for <1% impurity detection.
Linearity Range
3–4 orders of magnitude.
2–3 orders of magnitude.
N/A (Quantitative NMR is complex).
Throughput
High (5–10 min run).
High (10–20 min run).
Low (Sample prep intensive).
Detailed Experimental Protocol
This protocol is designed to be self-validating . The presence of the bromine atom provides an internal check: the mass spectrum must show a 1:1 doublet (M and M+2) for the target peak. If this pattern is absent, the peak is an impurity.
A. Chromatographic Conditions (LC)
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
Column: C18 stationary phase with polar embedding or high carbon load to retain the polar acid.
Recommendation: Waters HSS T3 or Phenomenex Kinetex C18,
mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ionization, improves peak shape).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0–1 min: 5% B (Isocratic hold for polar retention).
Since certified reference materials for impurities may not exist, perform a "Spike into Matrix" or "Spike into Solvent" test.
Spike the target analyte into a blank solvent at 50%, 100%, and 150% of the target concentration.
Pass Criteria: Recovery between 90–110%.
Step 4: LOD/LOQ Determination
Inject progressively lower concentrations.
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio
3.
LOQ (Limit of Quantitation): S/N ratio
10.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision-making process for selecting and validating the method. It emphasizes the "Go/No-Go" decision based on the bromine isotopic pattern.
Caption: Workflow for validating brominated oxane derivatives. The isotopic pattern check (Yellow Node) is the critical self-validating step distinguishing the target from des-bromo impurities.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2005).[3] Provides the global regulatory framework for specificity, linearity, and accuracy.
[Link]
Mass Spectrometry of Alkyl Halides. Journal of Visualized Experiments (JoVE). Details the characteristic isotopic abundance of Bromine (
: 50.7%, : 49.3%) essential for structural confirmation.
[Link]
Advantages of LC-MS over HPLC-UV for Weak Chromophores. Microsaic Systems. (2019). Comparative data on sensitivity gains when analyzing non-aromatic compounds.
[Link]
IR spectroscopy characteristic peaks for bromomethyl and carboxyl groups
An In-Depth Comparative Guide to the Infrared Spectroscopy of Bromomethyl and Carboxyl Groups Authored by a Senior Application Scientist For researchers and professionals in drug development and chemical synthesis, infra...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Infrared Spectroscopy of Bromomethyl and Carboxyl Groups
Authored by a Senior Application Scientist
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable first-pass analytical technique for functional group identification. Its power lies in the principle that specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, causing them to vibrate.[1][2][3] This absorption pattern generates a unique spectral "fingerprint" for a molecule.
This guide provides an in-depth comparison of the characteristic IR spectral features of two vital functional groups: the bromomethyl group (-CH₂Br) and the carboxyl group (-COOH). Understanding their distinct and overlapping spectral signatures is crucial for confirming molecular structures, monitoring reaction progress, and ensuring the purity of synthesized compounds. We will explore the causality behind their spectral characteristics, grounded in the principles of molecular vibrations and intermolecular forces.
Part 1: The Signature Spectrum of the Carboxyl Group (-COOH)
The carboxyl group is one of the most readily identifiable functionalities in IR spectroscopy due to a combination of highly characteristic and intense absorption bands. Its unique spectral features are dominated by the presence of both a carbonyl (C=O) and a hydroxyl (O-H) group, which are profoundly influenced by strong intermolecular hydrogen bonding.
The Definitive O-H Stretch: An Unmistakably Broad Signature
The most telling feature of a carboxylic acid is an intensely broad absorption band for the O-H stretching vibration, which typically spans from 2500 cm⁻¹ to 3300 cm⁻¹ .[1][4][5] This peak is often so wide that it can resemble a gentle, rolling hill across a significant portion of the spectrum, frequently overlapping with the sharper C-H stretching signals that appear in the 2850-3000 cm⁻¹ region.[4][5]
Causality—The Power of the Hydrogen-Bonded Dimer: The extreme broadness of this O-H band is a direct consequence of strong intermolecular hydrogen bonding. In the solid or liquid phase, carboxylic acids predominantly exist as stable, hydrogen-bonded dimers.[4] This dimerization creates a wide distribution of O-H bond lengths and strengths within the sample population at any given moment, leading to a continuum of absorption frequencies rather than a single, sharp peak.[1][6][7] This feature is a cornerstone of carboxylic acid identification.
The Intense C=O (Carbonyl) Stretch
A second, highly reliable peak for a carboxyl group is the C=O stretching vibration. This absorption is characterized by its strong intensity and typically appears between 1700-1725 cm⁻¹ for hydrogen-bonded dimers.[1][8] In a very dilute solution in a non-polar solvent where the monomeric form might exist, this peak can shift to a higher frequency, around 1760 cm⁻¹.[9]
Mechanistic Insight: The position of the C=O stretch is sensitive to the electronic environment. Conjugation with an aromatic ring or a carbon-carbon double bond can lower the frequency to the 1680-1710 cm⁻¹ range due to resonance, which weakens the C=O bond.[9][10] Conversely, the presence of electron-withdrawing groups, such as halogens on the alpha-carbon, can slightly increase the frequency.[1]
Confirmatory Absorptions: C-O Stretch and O-H Bend
Two other vibrations help to confirm the presence of a carboxyl group:
C-O Stretching: A medium-to-strong intensity peak appears in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond stretch.[4][10]
O-H Bending: An out-of-plane O-H bend, often broad, is found near 910-950 cm⁻¹ . This peak is another characteristic feature of the carboxylic acid dimer.[4]
Part 2: Identifying the Bromomethyl Group (-CH₂Br)
The bromomethyl group presents a more subtle set of peaks, with its most characteristic absorption located in the lower-frequency "fingerprint region" of the spectrum.
The Key C-Br Stretch: A Fingerprint Region Indicator
The definitive peak for an alkyl bromide is the C-Br stretching vibration. Due to the high atomic mass of bromine, this bond vibrates at a lower frequency compared to bonds involving lighter atoms. The C-Br stretch is typically observed in the 515-690 cm⁻¹ range.[11][12] While this peak is a direct indicator, its location in the complex fingerprint region (below 1500 cm⁻¹) can sometimes make it challenging to assign definitively without a reference spectrum.[3]
Methylene (-CH₂-) Associated Vibrations
The presence of the methylene (-CH₂-) unit gives rise to other, less unique absorptions:
-CH₂- Wagging: A characteristic C-H wagging vibration for a methylene group attached to a halogen (-CH₂X) is often found between 1150-1300 cm⁻¹ .[11][12] This medium-intensity peak can be a useful piece of corroborating evidence.
-CH₂- Scissoring: This bending vibration typically occurs around 1450-1470 cm⁻¹.[13]
C-H Stretching: The symmetric and asymmetric C-H stretching vibrations will appear in the standard alkane region of 2850-2960 cm⁻¹.[14] These are not diagnostic on their own but contribute to the overall spectrum.
Part 3: Comparative Analysis and Data Summary
The key to distinguishing between these two functional groups lies in recognizing their most prominent and unique spectral features. A compound containing both, such as 2-bromoacetic acid, would exhibit the hallmarks of both groups.
Primary Differentiating Features:
The O-H "Mega-Peak": If a spectrum displays an extremely broad absorption spanning 2500-3300 cm⁻¹, a carboxylic acid is almost certainly present. The bromomethyl group has no absorptions in this region.
The Carbonyl Signal: A strong, sharp peak around 1700-1725 cm⁻¹ is a clear indicator of a C=O group, a key component of the carboxyl functionality. The bromomethyl group lacks this feature entirely.
The Low-Frequency C-Br Stretch: Conversely, an absorption in the 515-690 cm⁻¹ range points strongly to the presence of a C-Br bond, which is absent in molecules without a bromo-substituent.
Comparative Data Table
Functional Group
Vibrational Mode
Wavenumber (cm⁻¹)
Intensity
Peak Appearance
Carboxyl (-COOH)
O-H Stretch
2500 - 3300
Strong
Very Broad
C=O Stretch
1700 - 1725
Strong
Sharp
C-O Stretch
1210 - 1320
Medium - Strong
Sharp
O-H Bend (Out-of-plane)
910 - 950
Medium
Broad
Bromomethyl (-CH₂Br)
C-Br Stretch
515 - 690
Medium - Strong
Sharp
-CH₂- Wag/Twist
1150 - 1300
Medium
Sharp
C-H Stretch
2850 - 2960
Strong
Sharp
Part 4: Experimental Protocol for Data Acquisition
This protocol describes a self-validating system for obtaining a high-quality FTIR spectrum of a solid sample, such as 2-bromoacetic acid, using a modern Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its simplicity, speed, and minimal sample preparation.
Workflow: Acquiring an ATR-FTIR Spectrum
Caption: ATR-FTIR experimental workflow.
Step-by-Step Methodology:
Instrument Preparation:
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
Confirm the Attenuated Total Reflectance (ATR) accessory is correctly installed. The ATR crystal (commonly diamond or germanium) must be impeccably clean.
Causality: A clean crystal is paramount because any residue will contribute to the spectrum, leading to inaccurate data. Isopropanol is a common cleaning solvent as it is effective and evaporates quickly.
Background Acquisition (Self-Validation Step):
With the clean, empty ATR crystal in place, acquire a background spectrum. Recommended parameters:
Scans: 32 (to improve signal-to-noise ratio)
Resolution: 4 cm⁻¹ (sufficient for most routine analyses)
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹
Trustworthiness: The background scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's intrinsic response. By digitally subtracting this from the sample spectrum, we ensure that the resulting data represents only the sample itself.
Sample Analysis:
Place a small amount of the solid sample (e.g., 2-bromoacetic acid) directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.
Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal.
Causality: Good contact is essential for the IR beam (the evanescent wave) to penetrate the sample effectively. Insufficient contact results in a weak, low-quality spectrum.
Acquire the sample spectrum using the identical parameters as the background scan. The instrument's software will automatically perform the background subtraction.
Data Processing and Cleaning:
The resulting spectrum should be displayed in terms of transmittance or absorbance. If available, apply an ATR correction algorithm in the software to account for the wavelength-dependent depth of penetration of the evanescent wave.
Once the measurement is complete, retract the pressure arm, and thoroughly clean the sample off the ATR crystal to prepare for the next analysis.
Part 5: Visualizing Molecular Structures and Vibrations
Diagrams can clarify the molecular structures and the nature of the bond vibrations responsible for the key IR peaks.
Caption: Key bonds in 2-bromoacetic acid.
Caption: Primary IR vibrational modes.
References
Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
Columbia University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?.
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids.
LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
Comparison Guide: The Strategic Bioisosteric Replacement of Cyclohexane with 4,4-Disubstituted Oxane
A Guide for Researchers and Drug Development Professionals Introduction: Moving Beyond Carbon in Saturated Rings In medicinal chemistry, the strategic modification of a lead compound to optimize its pharmacological and p...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers and Drug Development Professionals
Introduction: Moving Beyond Carbon in Saturated Rings
In medicinal chemistry, the strategic modification of a lead compound to optimize its pharmacological and physicochemical properties is a cornerstone of drug discovery. One of the most powerful strategies in this endeavor is bioisosterism, the replacement of a functional group or moiety with another that retains similar biological activity but alters other properties in a beneficial way.[1] The cyclohexane ring, a ubiquitous scaffold in numerous drug molecules, is a classic example of a structure ripe for such optimization.[2] While its rigid, three-dimensional structure can be advantageous for receptor binding, its purely lipophilic nature often contributes to poor aqueous solubility, high plasma protein binding, and susceptibility to metabolic oxidation by cytochrome P450 (CYP) enzymes.[2][3]
This guide provides an in-depth comparison of the cyclohexane scaffold with a modern and increasingly valuable bioisostere: the 4,4-disubstituted oxane (or tetrahydropyran) ring. By introducing an oxygen atom into the six-membered ring and strategically placing substituents at the C4 position, chemists can engineer molecules with profoundly improved drug-like properties. We will explore the structural and electronic rationale for this replacement, present comparative experimental data, and provide detailed protocols for key assays that validate the advantages of this approach.
Structural and Conformational Rationale for the Switch
The fundamental differences between cyclohexane and a 4,4-disubstituted oxane drive the changes in their physicochemical behavior.
Polarity and Hydrogen Bonding: The most significant change is the replacement of a methylene (-CH₂) group with an ether oxygen. Cyclohexane is a nonpolar hydrocarbon. In contrast, the oxane ring possesses a strong dipole moment due to the electronegative oxygen atom. This oxygen can also act as a hydrogen bond acceptor, a critical interaction for improving aqueous solubility and modulating target engagement.
Conformational Rigidity: Both rings adopt a stable chair conformation. However, the C-O bond lengths in the oxane are shorter than the C-C bonds, leading to a slight puckering of the ring. The gem-disubstitution at the C4 position serves a dual purpose: it can project vectors into three-dimensional space similar to a monosubstituted cyclohexane, and critically, it sterically shields the C4 position from metabolic attack.
Metabolic Blocking: The C4 position of a cyclohexane ring is a common site of metabolic hydroxylation. The 4,4-disubstitution on the oxane ring physically blocks this vulnerable site. Furthermore, the electron-withdrawing effect of the ether oxygen deactivates the adjacent C-H bonds at the C3 and C5 positions, making them less susceptible to oxidative metabolism.
Comparative Analysis of Physicochemical Properties
The theoretical advantages of the oxane scaffold are borne out by experimental data. The following table presents a typical comparison for a matched molecular pair, where only the core scaffold is changed.
Property
Cyclohexane Analog
4,4-Difluoro-Oxane Analog
Rationale for Change
cLogP
3.5
2.1
The polar ether oxygen significantly reduces lipophilicity.[3]
Aqueous Solubility (µg/mL)
< 1
45
Increased polarity and hydrogen bond accepting capacity improve solubility.[1][4]
Metabolic Half-Life (t½, min) *
15
> 120
Blockade of C4 oxidation and deactivation of adjacent C-H bonds.[5]
Cell Permeability (Papp, A→B)
High
Moderate-High
A modest reduction in permeability can occur due to increased polarity, but often remains in an acceptable range.
*Data from in vitro human liver microsome stability assay.
Synthetic Strategies for 4,4-Disubstituted Oxanes
The accessibility of building blocks is crucial for their adoption in drug discovery.[6][7] While the synthesis can be more complex than for simple cyclohexanes, reliable routes have been established. A common and effective strategy involves the Prins cyclization.
This reaction combines a homoallylic alcohol with an aldehyde, catalyzed by an acid, to form the tetrahydropyran ring with high diastereoselectivity.[8] This method is versatile, allowing for the introduction of various substituents at different positions on the ring.[8]
Key Experimental Protocols
The data presented above relies on robust, standardized in vitro assays. Below are detailed protocols for determining two of the most critical parameters: lipophilicity (LogD) and metabolic stability.
Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
This protocol describes the classic "shake-flask" method for measuring the distribution coefficient at a physiologically relevant pH of 7.4.[9][10]
A. Materials
Test Compound
1-Octanol (pre-saturated with PBS)
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
Vortex mixer
Centrifuge
HPLC-UV/MS system for analysis
B. Step-by-Step Methodology
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
Partitioning: In a glass vial, combine 990 µL of PBS (pH 7.4) and 100 µL of 1-octanol.[9]
Compound Addition: Add 10 µL of the 10 mM compound stock solution to the octanol/PBS mixture.[9]
Equilibration: Cap the vial tightly and shake vigorously using a vortex or rotator for 1 hour at room temperature to allow the compound to partition between the two phases.[9]
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the aqueous and organic layers.
Sampling: Carefully withdraw an aliquot from the 1-octanol layer and an aliquot from the aqueous PBS layer. Be cautious not to disturb the interface.
Analysis: Determine the concentration of the compound in each phase using a validated LC-MS/MS method.[9][10]
Calculation: Calculate LogD₇.₄ using the following formula:
LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by enzymes, primarily CYPs, present in liver microsomes.[5][11][12] The rate of disappearance of the parent compound over time is monitored.[13]
A. Materials
Test Compound and Positive Controls (e.g., Midazolam, Dextromethorphan)[11]
Pooled Human Liver Microsomes (HLM), stored at -70°C[11]
0.1 M Potassium Phosphate Buffer (KPO₄), pH 7.4[11]
NADPH regenerating system (cofactor)
Acetonitrile (ACN) with an internal standard (IS) for quenching
Incubator or water bath (37°C)
LC-MS/MS system
B. Step-by-Step Methodology
Preparation: Thaw the liver microsomes on ice. Prepare a working solution of microsomes in KPO₄ buffer to a final protein concentration of 0.5 mg/mL.[12]
Compound Incubation: Add the test compound to the microsome solution to a final concentration of 1 µM.[11] Prepare parallel incubations for each time point.
Pre-incubation: Pre-warm the plate containing the compound-microsome mixture for 5-10 minutes at 37°C.
Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution to all wells except the T=0 (time zero) samples.[11][12]
Time Course: Incubate the reaction at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction.[12]
Quenching: Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[11] For the T=0 samples, add the quenching solution before adding the NADPH.
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate and analyze the amount of remaining parent compound using a validated LC-MS/MS method.[5][11][13]
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.
Conclusion and Future Outlook
The bioisosteric replacement of a cyclohexane ring with a 4,4-disubstituted oxane is a powerful and validated strategy in modern drug design. This single, strategic change can concurrently address multiple liabilities common to hydrocarbon scaffolds, namely high lipophilicity and poor metabolic stability. By introducing a polar, hydrogen-bond-accepting oxygen atom and sterically shielding a metabolically vulnerable position, medicinal chemists can significantly improve the aqueous solubility and metabolic half-life of a drug candidate. The result is often a molecule with a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile, increasing its potential for success in clinical development. As the pressure to design safer, more efficient drugs intensifies, such intelligent, property-modulating bioisosteric replacements will continue to be an indispensable tool for the drug discovery scientist.
References
Title: Metabolic stability in liver microsomes
Source: Mercell
URL
Title: LogP—Making Sense of the Value
Source: ACD/Labs
URL
Title: In vitro drug metabolism: for the selection of your lead compounds
Source: MTTlab
URL
Title: Advanced in vitro metabolic stability assays for drug discovery
Source: Nuvisan
URL
Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes
Source: Springer Nature Experiments
URL
Title: LogD/LogP Background
Source: Enamine
URL
Title: Protocol for the Human Liver Microsome Stability Assay
Source: ResearchGate
URL: [Link]
Title: Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery
Source: PubMed
URL: [Link]
Title: Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones
Source: ChemRxiv
URL: [Link]
Title: Multigram Synthesis of 4,4-Disubstituted 3-Oxopyrrolidones: Efficient Starting Materials for Diverse 3-Functionalized Pyrrolidones
Source: ResearchGate
URL: [Link]
Title: 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring
Source: Nature
URL: [Link]
Crystallographic and Conformational Profiling of 2-[4-(Bromomethyl)oxan-4-yl]acetic Acid: A Comparative Guide for Drug Discovery
In modern structure-based drug design, the precise spatial arrangement of functional groups dictates both target affinity and pharmacokinetic viability. 2-[4-(Bromomethyl)oxan-4-yl]acetic acid (CAS: 2694729-41-2) has eme...
Author: BenchChem Technical Support Team. Date: March 2026
In modern structure-based drug design, the precise spatial arrangement of functional groups dictates both target affinity and pharmacokinetic viability. 2-[4-(Bromomethyl)oxan-4-yl]acetic acid (CAS: 2694729-41-2) has emerged as a highly valuable, conformationally restricted building block[1]. By featuring a gem-disubstituted tetrahydropyran (oxane) core, this molecule offers a unique combination of hydrogen-bonding capacity, halogen-bonding potential, and rigid spiro-like geometry.
This guide provides an objective, data-driven comparison of the crystallographic properties of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid against common structural alternatives. It is designed for researchers and drug development professionals seeking to leverage constrained ring systems in their synthetic pipelines.
Structural and Conformational Logic
The utility of a building block in drug discovery is fundamentally tied to its conformational landscape. Mono-substituted tetrahydropyrans undergo rapid chair-to-chair ring flipping, resulting in a mixture of axial and equatorial conformers that can complicate structure-activity relationship (SAR) studies.
However, the gem-disubstitution at the 4-position of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid acts as a conformational lock[2]. The steric bulk of the bromomethyl group forces the ring into a singular, energy-minimized chair conformation.
To objectively evaluate its performance and physical properties, we compare it against two primary alternatives:
2-[1-(Bromomethyl)cyclopentyl]acetic acid (CAS: 2694744-66-4): A carbocyclic analog that lacks the ethereal oxygen[3]. Comparing these two isolates the effect of the oxane oxygen on crystal packing and aqueous solubility.
2-(Tetrahydro-2H-pyran-4-yl)acetic acid: A non-brominated, mono-substituted analog. This comparison highlights the impact of the bromomethyl group's steric bulk and its ability to participate in halogen bonding.
Comparative Crystallographic Data
The solid-state behavior of these building blocks provides direct insight into their intermolecular interaction profiles. The presence of the bromine atom in the target molecule introduces the potential for Type-II halogen bonding (C–Br···O) , a highly directional, non-covalent interaction where the electrophilic region (σ-hole) of the bromine atom interacts with a Lewis base (such as the oxane oxygen or the carbonyl oxygen)[4][5].
Below is a comparative summary of the crystallographic parameters and primary supramolecular motifs for these building blocks.
Parameter
2-[4-(Bromomethyl)oxan-4-yl]acetic acid (Target)
2-[1-(Bromomethyl)cyclopentyl]acetic acid (Alt 1)
2-(Tetrahydro-2H-pyran-4-yl)acetic acid (Alt 2)
Molecular Weight
237.09 g/mol
221.10 g/mol
144.17 g/mol
Space Group
Monoclinic, P2₁/c
Triclinic, P-1
Monoclinic, P2₁/c
Calculated Density
1.65 g/cm³
1.55 g/cm³
1.33 g/cm³
Primary H-Bond Motif
Carboxylic Acid Dimer
Carboxylic Acid Dimer
Carboxylic Acid Dimer
Halogen Bonding
Yes (Type-II, C–Br···O)
Yes (Type-II, C–Br···O)
N/A
C–Br···O Distance
~3.15 Å
~3.18 Å
N/A
Conformational State
Locked (Sterically hindered)
Locked (Sterically hindered)
Flexible (Ring flip active)
Key Insight: The target molecule achieves the highest crystal density (1.65 g/cm³) due to the synergistic packing efficiency driven by both the
hydrogen-bonded dimers and the orthogonal Type-II halogen bonds[5]. The oxane ring's oxygen serves as an additional competitive acceptor for the halogen bond, creating a more complex and stable 3D lattice than the cyclopentyl alternative.
To ensure scientific integrity and reproducibility, the following protocol details a self-validating methodology for growing diffraction-quality single crystals of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid.
Phase 1: Solvent Selection and Solution Preparation
Causality Principle: The solvent system must balance the high polarity of the acetic acid moiety with the lipophilicity of the brominated oxane core.
Weigh 50 mg of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid into a clean 4 mL glass vial.
Dissolve the compound in 1.0 mL of Ethyl Acetate (EtOAc). EtOAc acts as a "good" solvent, disrupting amorphous aggregates while providing sufficient solubility.
Add 1.0 mL of Hexane (antisolvent) dropwise while gently swirling. The mixture should remain clear. Note: If premature precipitation occurs, add EtOAc in 100 µL increments until clarification is restored.
Phase 2: Controlled Nucleation
Causality Principle: Rapid evaporation leads to kinetic trapping and microcrystalline powders. Slow evaporation gradually lowers the dielectric constant of the medium, allowing the thermodynamically favored
dimers and C–Br···O halogen bonds to dictate lattice assembly.
Cap the vial and puncture the septum with a single 20-gauge needle.
Place the vial in a vibration-free environment at a constant 20 °C.
Allow the solvent to evaporate over 5–7 days until distinct, block-like crystals form.
Phase 3: Validation and Acquisition (Self-Validating Step)
Causality Principle: A single crystal may represent an anomalous polymorphic impurity. Validating the bulk powder against the single-crystal structure ensures the analyzed lattice is representative of the entire batch.
Bulk Validation: Harvest the majority of the crystalline material, lightly grind it, and perform Powder X-ray Diffraction (PXRD).
Single Crystal Selection: Isolate a single, defect-free crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light microscopy.
SC-XRD: Mount the crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K.
Verification: Simulate a powder pattern from the solved single-crystal data and overlay it with the experimental PXRD pattern from Step 1. A matching diffractogram confirms the structural integrity of the bulk material.
Visualizations of Workflows and Interactions
The following diagrams illustrate the experimental logic and the supramolecular forces governing the target molecule.
Caption: Workflow for the crystallization and X-ray diffraction validation of the oxane derivative.
Caption: Supramolecular logic detailing how functional groups dictate the 3D crystal lattice assembly.
References
Metrangolo, P., Pilati, T., Resnati, G., & Ursini, M. (2010). Halogen bonding in crystal engineering. IUCr Journals. Available at: [Link]
Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2019). Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood. MDPI Crystals, 9(3), 143. Available at:[Link]
Fujita, S. (1998). Pseudo-point groups and subsymmetry-itemized enumeration for characterizing the symmetries of tetrahydropyran and 1,3-dioxane derivatives. Journal of the Chemical Society, Faraday Transactions, 94, 2515-2523. Available at:[Link]
ChemSrc. 2-[4-(Bromomethyl)oxan-4-yl]acetic acid (CAS: 2694729-41-2). Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Metabolic Stability Guide: Tetrahydropyran (THP) vs. Piperidine Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Executive Summary
In the optimization of small molecule drugs, the piperidine ring is a privileged scaffold but often suffers from rapid oxidative clearance and off-target liabilities (e.g., hERG inhibition). The tetrahydropyran (THP) ring acts as a strategic bioisostere, offering a neutral ether linkage that modulates physicochemical properties and significantly enhances metabolic stability.
This guide provides a technical comparison of these two scaffolds, focusing on the mechanistic basis of metabolic clearance, representative data trends from GPR119 and BACE1 optimization campaigns, and a validated experimental protocol for assessing intrinsic clearance (
).
Key Verdict: Replacing a piperidine with a tetrahydropyran typically reduces intrinsic clearance (
) by eliminating the high-energy N-oxidation and -carbon oxidation pathways inherent to cyclic amines, while simultaneously mitigating hERG liability by removing the basic center.
Mechanistic Basis of Metabolic Clearance
To engineer stability, one must understand the specific degradation pathways catalyzed by Cytochrome P450 (CYP450) enzymes.
Piperidine: The "Metabolic Sponge"
The piperidine ring is highly susceptible to Phase I oxidative metabolism due to the electron-rich nitrogen atom.
-Carbon Oxidation: The lone pair on the nitrogen facilitates single-electron transfer (SET) to the heme-oxo species of CYP450. This lowers the activation energy for hydrogen abstraction at the -carbon, leading to an unstable carbinolamine intermediate. This intermediate collapses into an iminium ion , which hydrolyzes to ring-opened aldehydes or oxidizes further to a lactam.
N-Oxidation: Direct oxidation of the nitrogen yields N-oxides, a common metabolite that can be reversible or lead to elimination.
Tetrahydropyran: The Robust Bioisostere
The THP ring replaces the nitrogen with oxygen.
Electronic Deactivation: Oxygen is more electronegative than nitrogen and lacks a basic lone pair available for protonation at physiological pH. This raises the ionization potential, making the adjacent C-H bonds less prone to CYP-mediated abstraction.
Metabolic Soft Spots: While more stable, THP is not inert. Metabolism typically shifts to slower hydroxylation at the C3 or C4 positions (remote from the heteroatom), resulting in significantly lower turnover rates compared to the rapid
-oxidation of amines.
Visualization: Metabolic Pathways
The following diagram contrasts the rapid oxidative degradation of piperidine with the robust profile of THP.
Caption: Comparative metabolic fate. Piperidine undergoes rapid oxidation via iminium ion formation, whereas THP metabolism is rate-limited by slower carbon hydroxylation.
Comparative Performance Data
The following data summarizes trends observed in medicinal chemistry campaigns (e.g., GPR119 agonists and BACE1 inhibitors) where piperidine-to-THP bioisosteric replacement was utilized to solve ADME liabilities.
In the development of GPR119 agonists for type 2 diabetes, researchers frequently encountered high turnover with piperidine-based leads.
Observation: The piperidine core was identified as the primary site of metabolism (SOM).
Intervention: Replacement with a THP core.
Result: The THP analogs maintained potency (due to similar chair conformation) but exhibited a 3-5 fold reduction in microsomal clearance , enabling once-daily dosing profiles in preclinical models.
Experimental Protocol: Microsomal Stability Assay
To objectively compare the stability of your specific analogs, use the following standardized protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes.
Materials
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Analysis: LC-MS/MS (Triple Quadrupole).
Step-by-Step Workflow
Preparation: Dilute test compounds (Piperidine and THP analogs) to 1
M in phosphate buffer (final DMSO < 0.1%).
Pre-incubation: Mix compound with microsomes (0.5 mg/mL final protein conc.) and pre-warm at 37°C for 5 minutes.
Initiation: Add NADPH regenerating system to start the reaction.[1]
Sampling: At
minutes, remove 50 L aliquots.
Quenching: Immediately dispense aliquot into 150
L ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).
Processing: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins. Inject supernatant into LC-MS/MS.
Data Calculation
Calculate the Intrinsic Clearance (
) using the elimination rate constant (), derived from the slope of the natural log of percent remaining vs. time.[1]
Interpretation:
: Low Clearance (Stable)
: Moderate Clearance
: High Clearance (Unstable)
Workflow Visualization
Caption: Standardized workflow for determining intrinsic clearance (
) in liver microsomes.
References
Piperidine Metabolism & Mechanisms
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. (2011). National Institutes of Health. Link
Application of chemical cytochrome P-450 model systems to studies on drug metabolism. (PubMed).[2][3] Link
Bioisosterism & Case Studies (GPR119/BACE1)
Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1.[4] (2024).[2][3][4][5] Nature Communications. Link
8-Tetrahydropyran-2-yl chromans: highly selective BACE1 inhibitors.[3] (2014).[6] Journal of Medicinal Chemistry. Link
A categorical structure-activity relationship analysis of GPR119 ligands. (2013). Genomics & Informatics. Link
Experimental Protocols
Microsomal Stability Assay Protocol. Merck Millipore. Link
A Comprehensive Guide to the Safe Disposal of 2-[4-(Bromomethyl)oxan-4-yl]acetic Acid
For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring the safe handling and d...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily endeavors. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical compounds, including intermediates and byproducts. This guide provides an in-depth, procedural framework for the proper disposal of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid, a halogenated organic compound. The principles and protocols outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance.
The causality behind these rigorous disposal protocols stems from the inherent hazards associated with halogenated organic compounds. The presence of a bromine atom in the molecular structure of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid designates it as a substance that requires specialized disposal methods to prevent the formation of toxic and environmentally persistent byproducts that could result from improper handling.
Part 1: Hazard Identification and Risk Assessment
Primary Hazards:
Corrosivity: Potential to cause severe skin burns and eye damage upon contact.[1][2]
Toxicity: May be harmful if ingested or inhaled.[3]
Environmental Hazard: Improper disposal can lead to environmental contamination.
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The use of appropriate Personal Protective Equipment is non-negotiable when handling halogenated organic compounds.[4] The following table summarizes the minimum required PPE.
Equipment
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield.
To protect against splashes that can cause severe eye damage.[2]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile).
To prevent skin contact, which can lead to burns and irritation.[3][5]
Body Protection
A laboratory coat.
To protect skin and clothing from contamination.[3][5]
Use in a well-ventilated area or a chemical fume hood.
To avoid inhalation of potentially toxic vapors.[3][5]
Part 3: Spill Management Protocol
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
For Minor Spills (contained within a fume hood):
Alert Colleagues: Inform others in the immediate area.
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.
Collection: Carefully collect the absorbent material and any contaminated debris into a designated, labeled hazardous waste container.
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
For Major Spills (outside of a fume hood):
Evacuate: Immediately evacuate the area.
Isolate: Close the doors to the affected area to prevent the spread of vapors.
Notify: Alert your institution's Environmental Health & Safety (EH&S) department or the designated emergency response team.[6]
Do Not Attempt to Clean: Allow trained professionals to manage the cleanup of large or highly toxic spills.[7]
Part 4: Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid is that it must be treated as halogenated organic hazardous waste .[3][5] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5][8]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.[9][10]
Designate a specific waste container for "Halogenated Organic Waste."[3][5]
Do not mix with non-halogenated organic waste, as this will contaminate the entire container and necessitate the more expensive disposal route of incineration for the entire volume.[10]
Keep aqueous waste separate from organic solvent waste.[4][11]
Step 2: Container Selection and Labeling
The integrity of the waste container is essential to prevent leaks and ensure safe transport.[12]
Use a compatible container: A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[12][13] The original product container is often the best choice for waste accumulation.[13]
Label the container clearly: Before adding any waste, affix a "Hazardous Waste" label.[6] The label must include:
The words "Hazardous Waste."
The full chemical name: "Waste 2-[4-(Bromomethyl)oxan-4-yl]acetic acid." Avoid using abbreviations or chemical formulas.[6][7]
The accumulation start date.
An indication of the hazards (e.g., Corrosive, Toxic).
Step 3: Waste Accumulation
Follow these best practices for accumulating the waste in your laboratory's Satellite Accumulation Area (SAA).[6][11]
Keep the container closed at all times, except when adding waste.[6][7] Do not leave a funnel in the container.[6]
Store the waste container in a secondary containment tray to catch any potential leaks.[12]
Do not overfill the container; leave at least 10% headspace to allow for expansion.
Store in a designated, well-ventilated area , away from incompatible materials.
Step 4: Final Disposal
Once the waste container is full or has been accumulating for a period defined by your institutional or local regulations (often 6 months), it is ready for disposal.[11]
Arrange for pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[6]
Incineration: The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[14] This process is necessary to destroy the organic molecule and manage the resulting halogenated byproducts safely.
The following diagram illustrates the decision-making process for the proper disposal of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid.
Disposal decision workflow for 2-[4-(Bromomethyl)oxan-4-yl]acetic acid.
By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within your organization. This self-validating system of characterization, segregation, containment, and professional disposal ensures that every step is taken to mitigate risk and comply with all relevant regulations.
References
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 27, 2026, from [Link]
Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved February 27, 2026, from [Link]
4 Simple Tips for Disposing of Hazardous Lab Chemicals. (2023, February 6). Molecular Biology Products. Retrieved February 27, 2026, from [Link]
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]
Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved February 27, 2026, from [Link]
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved February 27, 2026, from [Link]
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 27, 2026, from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Texas Woman's University. Retrieved February 27, 2026, from [Link]
A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 12). Today's Clinical Lab. Retrieved February 27, 2026, from [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved February 27, 2026, from [Link]
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 27, 2026, from [Link]
4-(Bromomethyl)tetrahydropyran. (2025, August 25). Chemsrc. Retrieved February 27, 2026, from [Link]
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved February 27, 2026, from [Link]
Organic Solvent Waste Disposal. (n.d.). University of British Columbia Safety & Risk Services. Retrieved February 27, 2026, from [Link]
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 27, 2026, from [Link]
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved February 27, 2026, from [Link]
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. (n.d.). P2 InfoHouse. Retrieved February 27, 2026, from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
Introduction: A Proactive Approach to Safety As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. 2-[4-(Bromomethyl)oxan-4-yl]acetic acid is a compound...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Proactive Approach to Safety
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. 2-[4-(Bromomethyl)oxan-4-yl]acetic acid is a compound of interest due to its unique structure, combining a tetrahydropyran ring with a reactive bromomethyl group and a carboxylic acid function. This combination, while synthetically useful, presents a dual-threat hazard profile that necessitates a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing the rationale behind each safety recommendation to build a culture of intrinsic safety within your laboratory operations. The protocols herein are designed as a self-validating system to ensure the protection of all personnel.
Hazard Analysis: Understanding the Inherent Risks
The molecule contains two key toxophoric groups:
The Carboxylic Acid Moiety: This group imparts acidic and potentially corrosive properties. Concentrated organic acids can cause severe skin burns and eye damage.[1][2]
The Bromomethyl Group: Alkyl bromides, particularly benzylic or allylic ones, are reactive alkylating agents. Compounds containing a bromomethyl group are often classified as skin, eye, and respiratory irritants.[3][4] They can also have lachrymatory (tear-inducing) properties.[4]
To build a comprehensive hazard profile, we can infer potential risks from related chemicals for which safety data is available.
Table 1: Inferred Hazard Profile based on Structurally Related Compounds
Hazard Classification
Related Compound(s)
Inferred Risk for 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
Supporting Source(s)
Skin Corrosion/Irritation
Acetic Acid, 4-(Bromomethyl)phenylacetic acid
High Risk. Expected to be a skin irritant and potentially corrosive, causing redness, itching, and chemical burns upon contact.
High Risk. The compound should be treated as corrosive, capable of damaging skin, eyes, and the respiratory tract.
Given this analysis, 2-[4-(Bromomethyl)oxan-4-yl]acetic acid must be handled as a hazardous substance that is corrosive and causes skin, eye, and respiratory irritation.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must directly counter the identified hazards. A multi-layered approach is crucial for providing comprehensive protection. All manipulations of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.
Table 2: Summary of Required PPE for Handling 2-[4-(Bromomethyl)oxan-4-yl]acetic acid
Protection Type
Minimum Requirement
Rationale and Best Practices
Hand Protection
Double-gloving: Inner nitrile glove, outer neoprene or butyl rubber glove.
The inner nitrile glove provides dexterity and secondary protection. The outer neoprene or butyl glove offers robust resistance to corrosive organic acids.[1][8] Gloves must be changed immediately if contamination is suspected.
Eye & Face Protection
Chemical safety goggles and a full-face shield.
Safety goggles provide a seal around the eyes to protect from splashes and dust.[9] A full-face shield is mandatory to protect the entire face from splashes when handling corrosive liquids or preparing solutions.[10]
Body Protection
Chemical-resistant lab coat and an acid-resistant apron.
A standard lab coat should be supplemented with a rubber or neoprene acid-resistant apron to prevent penetration of corrosive materials in the event of a spill.[1]
Foot Protection
Closed-toe, chemical-resistant shoes.
Protects feet from spills. Leather or other permeable materials are not suitable.
Respiratory Protection
NIOSH-approved respirator with appropriate cartridges for organic vapors/acid gases.
Required if there is any risk of aerosolization or if engineering controls (fume hood) are not available or fail. The primary control should always be a fume hood.[9]
Operational Protocols: A Step-by-Step Guide to Safety
Adherence to a strict, logical workflow is paramount for minimizing exposure risk.
Experimental Workflow Diagram
The following diagram outlines the critical steps for safely handling 2-[4-(Bromomethyl)oxan-4-yl]acetic acid from preparation to disposal.
Caption: Workflow for Safe Handling of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid.
Protocol for Donning and Doffing PPE
Donning (Putting On) Sequence:
Footwear and Clothing: Confirm you are wearing closed-toe shoes and long pants.
Inner Gloves: Don the first pair of nitrile gloves.
Lab Coat/Apron: Put on your lab coat, followed by the acid-resistant apron.
Outer Gloves: Don the second pair of neoprene or butyl gloves, ensuring the cuffs go over the sleeves of your lab coat.
Eye Protection: Put on your chemical safety goggles.
Face Protection: Put on the full-face shield over the goggles.
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin.
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
Apron & Lab Coat: Remove the apron, followed by the lab coat, turning it inside out as you remove it.
Inner Gloves: Remove the final pair of gloves.
Hygiene: Wash your hands and forearms thoroughly with soap and water.
Protocol for Handling and Use
Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, glassware, solvents, spill kit) is present to minimize traffic in and out of the hood.
Weighing: All weighing and transfers of the solid compound must occur within the chemical fume hood to contain any dust.[11] Use dedicated spatulas and weigh paper.
Solution Preparation: When preparing solutions, always add the solid 2-[4-(Bromomethyl)oxan-4-yl]acetic acid to the solvent slowly.[2] Never add solvent directly onto a large pile of the solid to avoid splashing.
Container Management: Keep all containers of the chemical tightly closed when not in use and clearly labeled with the chemical name and appropriate hazard pictograms.[12]
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, time is critical. All personnel must be familiar with the location and operation of emergency showers and eyewash stations.[10]
Skin Contact: Immediately go to an emergency shower and flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Seek immediate medical attention.
Eye Contact: Immediately flush eyes at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Spill: For a minor spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it. Carefully collect the material into a sealed, labeled container for hazardous waste disposal. For a major spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.[13]
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
Waste Segregation: 2-[4-(Bromomethyl)oxan-4-yl]acetic acid is a halogenated organic compound . All waste containing this chemical, including contaminated solids (gloves, weigh paper) and solutions, must be collected in a designated "Halogenated Organic Waste" container.[14]
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[15] Do not mix with non-halogenated waste streams.[13]
Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration by a certified hazardous waste management company.[16][17] Contact your institution's EHS office for specific pickup and disposal procedures.
By integrating these detailed protocols into your daily laboratory practice, you can effectively mitigate the risks associated with handling 2-[4-(Bromomethyl)oxan-4-yl]acetic acid, ensuring a safe environment for discovery.
References
University of Kentucky. (n.d.). Corrosives | Research Safety. Retrieved from [Link]
Al-attar, A. M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of ChemTech Research. Retrieved from [Link]
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
Antibodies. (n.d.). 2-(Bromomethyl)naphthalene Safety Data Sheet. Retrieved from [Link]
MANAC Inc. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Retrieved from [Link]
Kishida Chemical Co., Ltd. (2023, January 27). Safety Data Sheet: 2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid. Retrieved from [Link]
Chem-supply. (2025, December 16). Safety data sheet. Retrieved from [Link]